Product packaging for HIV-1 protease-IN-10(Cat. No.:)

HIV-1 protease-IN-10

Cat. No.: B12381565
M. Wt: 396.6 g/mol
InChI Key: OSTSHCFQGVZGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 protease-IN-10 is a useful research compound. Its molecular formula is C23H40O5 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40O5 B12381565 HIV-1 protease-IN-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H40O5

Molecular Weight

396.6 g/mol

IUPAC Name

[2-(hydroxymethyl)-5-oxo-4-propan-2-ylideneoxolan-2-yl]methyl 2-hexyloctanoate

InChI

InChI=1S/C23H40O5/c1-5-7-9-11-13-19(14-12-10-8-6-2)21(25)27-17-23(16-24)15-20(18(3)4)22(26)28-23/h19,24H,5-17H2,1-4H3

InChI Key

OSTSHCFQGVZGQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)C(=O)OCC1(CC(=C(C)C)C(=O)O1)CO

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of HIV-1 Protease-IN-10 in HIV Latency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The establishment of a latent reservoir of HIV-1-infected cells is a major obstacle to curing AIDS. A promising strategy to eradicate this reservoir is the "shock and kill" approach, which involves reactivating latent proviruses with latency-reversing agents (LRAs) to make the infected cells visible to the immune system and antiviral therapies. This technical guide provides an in-depth overview of the mechanism of action of a novel LRA, HIV-1 protease-IN-10 (also referred to as Compound 2), a diacylglycerol (DAG)-lactone derivative. This document details its interaction with the Protein Kinase C delta (PKCδ) C1b domain, its efficacy in reactivating latent HIV-1, and the experimental methodologies used for its characterization.

Introduction

This compound is a synthetic diacylglycerol (DAG)-lactone derivative designed to function as a potent latency-reversing agent. The core hypothesis behind its development is the activation of the Protein Kinase C (PKC) pathway, a known signaling cascade involved in the reactivation of HIV-1 from latency. This guide will explore the molecular interactions and cellular effects of this compound, providing a comprehensive resource for researchers in the field of HIV cure strategies.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below, providing a clear comparison of its potency and binding affinity.

Table 1: HIV-1 Latency Reversing Activity of this compound [1][2][3]

CompoundIC50 (μM) for HIV-1 Latency Reversal
This compound0.22

IC50 (half-maximal inhibitory concentration) in this context refers to the concentration at which the compound induces 50% of the maximal latency reversal effect.

Table 2: Binding Affinity of this compound to PKCδ C1b Domain [1][2][3]

CompoundIC50 (μM) for PKCδ C1b Binding
This compound0.69

IC50 in this context refers to the concentration of the compound that displaces 50% of a fluorescently labeled probe from the PKCδ C1b domain.

Mechanism of Action: Targeting the PKC Pathway

This compound functions as a DAG mimetic. Diacylglycerol is a natural second messenger that activates conventional and novel PKC isoforms. The C1 domain of PKC is responsible for binding to DAG. This compound is designed to bind to the C1b domain of PKCδ, a novel PKC isoform, thereby activating it.[1][2][3] This activation initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which are crucial for the transcription of the latent HIV-1 provirus.

Signaling Pathway Diagram

The proposed signaling pathway for this compound-mediated latency reversal is depicted below.

HIV_Latency_Reversal cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HIV-1_protease-IN-10 This compound PKCdelta PKCδ HIV-1_protease-IN-10->PKCdelta Binds to C1b domain IKK_complex IKK Complex PKCdelta->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates HIV_LTR HIV-1 LTR NFkappaB_nuc->HIV_LTR Binds HIV_RNA HIV-1 RNA Transcription HIV_LTR->HIV_RNA Initiates

Caption: Signaling pathway of this compound in HIV latency reversal.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

HIV-1 Latency Reversal Assay

This assay is designed to quantify the ability of a compound to reactivate latent HIV-1. A common model for this is the J-Lat cell line, a Jurkat T-cell line that contains a latently integrated HIV-1 provirus with a GFP reporter gene. Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.

Materials:

  • J-Lat Full Length T-cells (e.g., clone 10.6)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Prostratin)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Prepare serial dilutions of this compound in complete RPMI medium. The final DMSO concentration should be kept below 0.1%.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with prostratin as a positive control and DMSO as a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, transfer the cells to FACS tubes.

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • The IC50 value is calculated by plotting the percentage of GFP-positive cells against the log concentration of the compound and fitting the data to a dose-response curve.

PKCδ C1b Domain Binding Assay

This fluorescence quenching assay determines the binding affinity of a compound to the PKCδ C1b domain. It utilizes a fluorescently labeled DAG-lactone probe that binds to the C1b domain. A test compound that also binds to this domain will displace the probe, leading to a change in fluorescence.

Materials:

  • Recombinant human PKCδ C1b domain

  • Fluorescent DAG-lactone probe (e.g., containing a solvatochromic dye like 6-methoxynaphthalene)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • In a 96-well black microplate, add a fixed concentration of the recombinant PKCδ C1b domain and the fluorescent DAG-lactone probe in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the compound dilutions to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the probe.

  • The IC50 value is determined by plotting the fluorescence intensity against the log concentration of the compound and fitting the data to a competitive binding curve.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures.

Latency_Reversal_Workflow cluster_workflow HIV-1 Latency Reversal Assay Workflow start Seed J-Lat cells prepare_compounds Prepare serial dilutions of This compound start->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate flow_cytometry Analyze GFP expression by flow cytometry incubate->flow_cytometry calculate_ic50 Calculate IC50 flow_cytometry->calculate_ic50

Caption: Workflow for the HIV-1 Latency Reversal Assay.

PKC_Binding_Workflow cluster_workflow PKCδ C1b Domain Binding Assay Workflow start Prepare assay plate with PKCδ C1b and fluorescent probe prepare_compounds Prepare serial dilutions of This compound start->prepare_compounds add_compounds Add compounds to wells prepare_compounds->add_compounds incubate Incubate to reach equilibrium add_compounds->incubate measure_fluorescence Measure fluorescence intensity incubate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

References

An In-Depth Technical Guide to the In Silico Modeling of HIV-1 Latency Reversing Agent IN-10 Binding to the PKCδ C1b Domain

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV-1 reservoirs remains the primary obstacle to a sterilizing cure for AIDS. The "shock and kill" strategy, which aims to reactivate these latent proviruses for subsequent immune-mediated clearance, relies on the development of effective Latency Reversing Agents (LRAs). Protein Kinase C (PKC) agonists have emerged as a potent class of LRAs. This technical guide focuses on the in silico modeling of a specific PKC activator, referred to as HIV-1 protease-IN-10 (also known as Compound 2) , a diacylglycerol (DAG)-lactone derivative. Contrary to its name which suggests interaction with HIV-1 protease, this compound functions by binding to the C1b domain of Protein Kinase C delta (PKCδ), a novel PKC isoform implicated in the NF-κB signaling pathway that potently reactivates HIV-1 transcription.

This document provides a comprehensive overview of the molecular components, detailed computational methodologies for modeling the IN-10 and PKCδ C1b interaction, and a framework for interpreting the resulting data. It is intended to serve as a technical resource for researchers engaged in the computational design and analysis of novel LRAs targeting the PKC pathway.

Molecular Components and Mechanism of Action

HIV-1 Protease

HIV-1 protease is an aspartyl protease essential for the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins.[1] It is a primary target for many antiretroviral drugs.[2] However, the compound IN-10 does not act as an inhibitor of this enzyme. Its nomenclature is likely historical or based on the screening library it originated from. The true target of IN-10 is PKCδ.

Protein Kinase C delta (PKCδ)

PKCδ is a member of the novel PKC subfamily of serine/threonine kinases that are activated by the second messenger diacylglycerol (DAG) but are calcium-insensitive.[3] PKCδ plays a critical role in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.[4] Its activation is a key upstream event in signaling pathways that lead to the translocation of the transcription factor NF-κB to the nucleus.[5] NF-κB binding to the HIV-1 Long Terminal Repeat (LTR) is a potent trigger for reactivating viral gene expression from a latent state.[6]

The regulatory region of PKCδ contains tandem C1 domains, C1a and C1b, which are cysteine-rich zinc-finger motifs that bind DAG and its analogs, such as phorbol esters and DAG-lactones.[3] The C1b domain is the primary binding site for IN-10.[7]

This compound (Compound 2)

IN-10 is a synthetic diacylglycerol (DAG)-lactone derivative designed to mimic the endogenous PKC ligand, DAG. Its rigid lactone core reduces the entropic penalty upon binding, leading to high-affinity interactions.[7] By binding to the PKCδ C1b domain, IN-10 induces a conformational change that activates the kinase, initiating the downstream signaling cascade that leads to HIV-1 latency reversal.[5][7]

Quantitative Data on IN-10 Activity

Experimental studies have quantified the biological activity and binding affinity of IN-10. This data serves as a crucial benchmark for validating in silico models.

ParameterValueTarget/AssaySource
HIV-1 Latency Reversal IC50 0.22 µMJ-Lat 10.6 Cells[7][8]
PKCδ C1b Domain Binding IC50 0.69 µMFluorescence Quenching Assay[7][8]

Signaling Pathway and Computational Workflow

PKCδ-Mediated HIV-1 Latency Reversal Pathway

The following diagram illustrates the signaling cascade initiated by IN-10 binding to PKCδ, culminating in the reactivation of the latent HIV-1 provirus.

PKC_Pathway cluster_nucleus Nuclear Events IN10 IN-10 (DAG-Lactone) PKCd PKCδ IN10->PKCd Binds to C1b Domain IKK IKK Complex PKCd->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive Complex) NFkB NF-κB (p50/p65) (Active) NFkB_complex->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to LTR HIV-1 LTR Transcription Viral Transcription (Latency Reversal) LTR->Transcription Initiates

Caption: PKCδ signaling pathway for HIV-1 latency reversal.
In Silico Modeling Workflow

This diagram outlines the logical flow of computational experiments to model and analyze the binding of IN-10 to the PKCδ C1b domain.

In_Silico_Workflow PDB 1. Structure Preparation - Fetch PKCδ C1b (PDB: 1PTR) - Prepare IN-10 Structure Docking 2. Molecular Docking - Define Binding Site - Run Docking Algorithm (e.g., AutoDock Vina) PDB->Docking Analysis1 3. Pose Analysis - Score & Cluster Poses - Identify Key Interactions Docking->Analysis1 MD_Setup 4. MD Simulation Setup - Select Best Pose - Solvate & Ionize System Analysis1->MD_Setup MD_Run 5. Molecular Dynamics Simulation - Minimization & Equilibration - Production Run (e.g., 100 ns) MD_Setup->MD_Run Analysis2 6. Trajectory Analysis - RMSD, RMSF - Hydrogen Bonds, Contacts MD_Run->Analysis2 Energy 7. Binding Free Energy Calculation - MM/PBSA or MM/GBSA Analysis2->Energy Report 8. Final Report & Visualization Energy->Report

Caption: Workflow for in silico modeling of IN-10 binding to PKCδ.

Detailed Experimental Protocols (In Silico)

The following protocols describe the steps for conducting molecular docking and molecular dynamics simulations to investigate the binding of IN-10 to the PKCδ C1b domain.

Protocol 1: Molecular Docking

Objective: To predict the preferred binding pose of IN-10 within the PKCδ C1b domain and to obtain a preliminary binding energy score.

1. Receptor Preparation:

  • Download the crystal structure of the PKCδ C1b domain, for example, PDB ID: 1PTR, from the RCSB Protein Data Bank.
  • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove water molecules and any co-crystallized ligands or non-essential ions.
  • Add polar hydrogen atoms and assign appropriate atomic charges using a force field such as Gasteiger.
  • Save the prepared receptor structure in the required format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Obtain the 2D structure of IN-10 (Compound 2) from the relevant publication.[7]
  • Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw.
  • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
  • Define rotatable bonds and assign atomic charges (e.g., Gasteiger charges).
  • Save the prepared ligand structure in the required format (e.g., PDBQT).

3. Docking Execution:

  • Define the binding site on the PKCδ C1b domain. This is typically a grid box centered on the known ligand-binding groove formed by residues such as Thr242, Leu251, and Gly253.[6]
  • Set the grid box dimensions to be large enough to encompass the entire binding site and allow for ligand flexibility (e.g., 25 x 25 x 25 Å).
  • Execute the docking simulation using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 10) to control the thoroughness of the search.[5]
  • The program will generate a set of binding poses for IN-10, each with an associated binding affinity score in kcal/mol.

4. Post-Docking Analysis:

  • Analyze the resulting poses. The pose with the lowest binding energy is typically considered the most favorable.
  • Visualize the top-ranked pose in complex with the receptor to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with critical residues.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the IN-10/PKCδ C1b complex over time in a simulated physiological environment and to refine the understanding of its binding dynamics.

1. System Setup:

  • Use the top-ranked docked complex from Protocol 1 as the starting structure.
  • Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
  • Place the complex in a periodic boundary box of appropriate shape (e.g., cubic or triclinic).
  • Solvate the system with an explicit water model (e.g., TIP3P).
  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

2. Simulation Procedure (using GROMACS as an example):

  • Energy Minimization: Perform a steepest descent energy minimization of the system to remove steric clashes and relax the initial structure.
  • Equilibration (NVT): Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) conditions to allow the solvent to equilibrate around the complex while the protein and ligand are position-restrained.
  • Equilibration (NPT): Perform a subsequent simulation (e.g., 5-10 ns) under constant Number of particles, Pressure, and Temperature (NPT) conditions to equilibrate the system's pressure and density. Position restraints on the complex are gradually released during this phase.
  • Production Run: Execute the main production simulation for a significant duration (e.g., 100-200 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

3. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests a stable binding mode.
  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
  • Interaction Analysis: Analyze the simulation trajectory to determine the persistence of hydrogen bonds and hydrophobic contacts identified during docking.
  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on snapshots from the trajectory to calculate a more accurate estimation of the binding free energy (ΔG).

Conclusion and Future Directions

The in silico modeling of the IN-10 interaction with the PKCδ C1b domain provides a powerful, cost-effective approach to understanding the molecular basis of its latency-reversing activity. Molecular docking can rapidly generate plausible binding hypotheses, while molecular dynamics simulations offer a dynamic view of the complex's stability and key interactions. The quantitative data derived from these simulations, such as binding free energy, can be correlated with experimental IC50 values to validate the computational model.

This validated model can then be used for virtual screening of new DAG-lactone analogs or other chemical scaffolds to identify novel LRA candidates with potentially higher potency, improved selectivity for PKCδ, and more favorable pharmacokinetic profiles. By elucidating the precise atomic-level interactions required for potent PKCδ activation, these computational methods can significantly accelerate the rational design of next-generation therapeutics for an HIV cure.

References

Technical Guide: Initial Screening and Identification of a Novel HIV-1 Protease Inhibitor, IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and workflows for the initial screening and identification of a novel HIV-1 protease inhibitor, designated here as IN-10. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral drug discovery.

Introduction to HIV-1 Protease as a Therapeutic Target

Human Immunodeficiency Virus type 1 (HIV-1) protease is a retroviral aspartyl protease essential for the viral life cycle.[1] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[2][1] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy.[2][3] The active site of this homodimeric enzyme contains a conserved Asp-Thr-Gly triad (Asp25, Thr26, and Gly27) that is crucial for its catalytic activity.[2][4][5] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, blocking its function.[3]

High-Throughput Screening (HTS) Funnel for HIV-1 Protease Inhibitors

The initial phase of identifying novel HIV-1 protease inhibitors typically involves a high-throughput screening (HTS) campaign to test large compound libraries. A tiered approach, or screening funnel, is employed to progressively narrow down the number of compounds for further investigation.

HTS_Funnel cluster_0 Screening Cascade Compound_Library Compound Library (~1 Million Compounds) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening FRET Assay Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation ~10,000 Hits Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Hit_Confirmation->Secondary_Assays ~500 Confirmed Hits Lead_Candidate Lead Candidate: IN-10 Secondary_Assays->Lead_Candidate ~1-5 Validated Hits HIV_Protease_MoA cluster_0 HIV-1 Protease Mechanism of Action cluster_1 Inhibition by IN-10 Gag_Pol Gag-Pol Polyprotein Cleavage Cleavage Gag_Pol->Cleavage No_Cleavage No Cleavage Protease HIV-1 Protease (Aspartyl Protease) Protease->Cleavage Blocked_Protease Inhibited Protease Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->Mature_Proteins Virion Infectious Virion Assembly Mature_Proteins->Virion IN10 IN-10 IN10->Blocked_Protease Blocked_Protease->No_Cleavage Immature_Virion Non-Infectious Virion No_Cleavage->Immature_Virion

References

An In-depth Technical Guide on Early-Stage Research of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "HIV-1 protease-IN-10." This designation may refer to a very early-stage compound with data not yet in the public domain, a proprietary internal code, or a hypothetical molecule.

Therefore, this guide will provide a comprehensive overview of the methodologies, data presentation, and signaling pathways typical for the early-stage research of novel HIV-1 protease inhibitors, using established compounds as illustrative examples. This framework can be applied to "IN-10" if and when data becomes available.

Introduction to HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is a homodimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3] This maturation process is essential for the production of infectious virions.[1][4] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, thereby halting the progression of the infection.[5][6] This central role makes it a prime target for antiretroviral therapy.[2][7][8]

Core Concepts in Protease Inhibitor Efficacy

The efficacy of a potential HIV-1 protease inhibitor is evaluated through a series of in vitro and cell-based assays. The key quantitative metrics are summarized below.

Table 1: Key Efficacy Parameters for HIV-1 Protease Inhibitors

ParameterDescriptionTypical UnitsSignificance
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of an inhibitor required to reduce the activity of the purified HIV-1 protease enzyme by 50%.nM, µMMeasures the direct potency of the inhibitor against the enzyme.
EC₅₀ (Half-maximal Effective Concentration) The concentration of an inhibitor required to inhibit viral replication in cell culture by 50%.nM, µMMeasures the antiviral activity in a cellular context, accounting for cell permeability and metabolism.
Kᵢ (Inhibition Constant) An intrinsic measure of the binding affinity of the inhibitor to the enzyme.pM, nMA lower Kᵢ value indicates a higher affinity and more potent inhibition.
CC₅₀ (Half-maximal Cytotoxic Concentration) The concentration of a compound that results in the death of 50% of host cells.µM, mMAssesses the toxicity of the compound to host cells.
SI (Selectivity Index) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀).UnitlessA higher SI indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of early-stage research findings. Below are representative protocols for key experiments.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

    • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

    • Test compound (e.g., "IN-10") serially diluted in DMSO

    • Positive control inhibitor (e.g., Darunavir)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer to all wells of the microplate.

    • Add serially diluted test compound or control to the respective wells.

    • Add a pre-determined concentration of HIV-1 protease to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay determines the effectiveness of an inhibitor at preventing viral replication in a cellular environment.

  • Reagents and Materials:

    • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

    • Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

    • Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)

    • Test compound serially diluted in culture medium

    • Positive control inhibitor

    • Reagent to quantify viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit, or a cell viability assay like MTS/XTT)

  • Procedure:

    • Seed cells in a 96-well plate at a specific density.

    • Add serially diluted test compound or control to the wells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.

    • After incubation, quantify the extent of viral replication by measuring the amount of p24 antigen in the supernatant, reverse transcriptase activity, or by assessing cell viability (as HIV-1 infection is cytopathic to these cell lines).

    • Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Data Analysis a Compound Synthesis (e.g., IN-10) b Enzyme Inhibition Assay (HIV-1 Protease) a->b Test Compound d Antiviral Activity Assay (e.g., MT-4 cells) a->d Test Compound f Cytotoxicity Assay (Uninfected Cells) a->f Test Compound c Determine IC50 & Ki b->c e Determine EC50 d->e h Calculate Selectivity Index (SI = CC50/EC50) e->h g Determine CC50 f->g g->h

Caption: Workflow for the initial preclinical evaluation of a novel HIV-1 protease inhibitor.

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_maturation Viral Maturation gag_pol Gag-Pol Polyprotein cleavage Polyprotein Cleavage gag_pol->cleavage Processed by protease HIV-1 Protease (Inactive Monomers) protease->cleavage Dimerizes & Activates mature_proteins Mature Viral Proteins cleavage->mature_proteins infectious_virion Infectious Virion Assembly mature_proteins->infectious_virion inhibitor Protease Inhibitor (e.g., IN-10) inhibitor->cleavage BLOCKS

Caption: Mechanism of action of HIV-1 protease inhibitors in the viral life cycle.

Conclusion and Future Directions

The early-stage evaluation of a novel HIV-1 protease inhibitor like "IN-10" follows a structured path from enzymatic assays to cell-based antiviral and toxicity assessments. The goal is to identify compounds with high potency (low IC₅₀ and EC₅₀) and a favorable safety profile (high SI). Promising candidates would then move into more advanced preclinical studies, including pharmacokinetic profiling, animal model testing, and resistance profiling against known drug-resistant HIV-1 strains. The data gathered in these initial phases are critical for making informed decisions about advancing a compound into clinical development.

References

Navigating the Landscape of HIV-1 Inhibition: A Technical Guide to the Structural Analogs and Derivatives of Protease and Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of two critical classes of HIV-1 inhibitors: protease inhibitors and a specific class of allosteric integrase inhibitors (ALLINIs), exemplified by the investigational compound "HIV-1 integrase inhibitor 10" and its analogs. The initial query suggested a potential conflation of these two distinct but vital therapeutic targets. This guide will therefore address both, clarifying their unique mechanisms of action and presenting key data for researchers in the field of antiretroviral drug development.

Section 1: Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Allosteric integrase inhibitors represent a novel class of antiretroviral agents that target the HIV-1 integrase enzyme at a site distinct from the active site. This allosteric modulation induces aberrant multimerization of the integrase, leading to a disruption of the viral life cycle, particularly during the late stages of replication.

Quantitative Data on ALLINI Analogs

The following table summarizes the structure-activity relationship (SAR) of a series of benzene-based ALLINIs, including BDM-2 and its analogs. These compounds demonstrate potent antiviral activity in multi-round infection assays.[1]

CompoundR1R2R3R4EC50 (nM) in MT-4 cells (NL4-3 virus)
BDM-2 HHHH8.7
MUT871 FHHH3.1
Analog 3 ClHHH4.2
Analog 4 BrHHH5.5
Analog 5 CH3HHH12
Analog 6 OCH3HHH25
Analog 7 HFHH6.8
Analog 8 HClHH9.1
Analog 9 HHFH15
Analog 10 HHClH33
Experimental Protocols for ALLINIs

This assay quantitatively measures the ability of compounds to induce the multimerization of HIV-1 integrase.

  • Reagent Preparation :

    • Prepare a mix of 6xHis-tagged HIV-1 IN and FLAG-tagged HIV-1 IN to a final concentration of 30 nM each in HTRF buffer.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare an antibody mix containing anti-6xHis-d2 and anti-FLAG-Tb cryptate antibodies in HTRF buffer.

  • Assay Procedure :

    • Add 2 µL of the compound solution (or DMSO control) to the wells of a 384-well plate.

    • Add 40 µL of the IN mix to each well.

    • Incubate at room temperature for 30 minutes.

    • Add 20 µL of the antibody mix to each well.

    • Incubate in the dark at room temperature for 3 hours.

  • Data Acquisition :

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. An increase in the HTRF ratio indicates compound-induced multimerization.

This assay determines the efficacy of compounds in inhibiting HIV-1 replication in a cell-based model over multiple rounds of infection.

  • Cell Preparation :

    • Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Infection and Treatment :

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the cells.

    • Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.

  • Incubation :

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication :

    • Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using a p24 ELISA kit.

    • Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTS or MTT) to assess the cytoprotective effect of the compound.

  • Data Analysis :

    • Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Visualization of ALLINI Mechanism of Action

ALLINI_Mechanism cluster_integrase HIV-1 Integrase (IN) cluster_allini ALLINI cluster_multimer Late Stage of Replication IN_monomer1 IN Monomer IN_dimer Functional IN Dimer IN_monomer1->IN_dimer IN_monomer2 IN Monomer IN_monomer2->IN_dimer Aberrant_Multimer Aberrant IN Multimer IN_dimer->Aberrant_Multimer Binding of ALLINI ALLINI Allosteric Inhibitor ALLINI->IN_dimer Defective_Virion Non-infectious Virion Aberrant_Multimer->Defective_Virion Disrupted Maturation

Caption: Mechanism of Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

Section 2: HIV-1 Protease Inhibitors

HIV-1 protease is a viral enzyme essential for the maturation of infectious virions. It cleaves newly synthesized viral polyproteins into functional proteins. Protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing this cleavage process.

Quantitative Data on Protease Inhibitor Analogs

The following table presents the structure-activity relationship for a series of darunavir analogs with modifications at the P1' and P2' positions.[2][3]

CompoundP1' SubstituentP2' SubstituentKi (nM)
Darunavir Isobutyl4-aminophenyl1.87
5aa Isobutyl4-fluorophenyl1.54
5ac Isobutyl4-methoxyphenyl0.31
5ad Isobutyl3,4-dichlorophenyl0.71
5ae Isobutyl4-(trifluoromethoxy)phenyl0.28
5af Isobutyl4-ethoxyphenyl1.11
5ba Phenyl ethyl4-aminophenyl>100
5cg Diphenyl propyl4-aminophenyl>100
Experimental Protocols for Protease Inhibitors

This is a continuous, fluorometric assay for measuring HIV-1 protease activity and screening for inhibitors.

  • Reagent Preparation :

    • Prepare a solution of recombinant HIV-1 protease in assay buffer.

    • Prepare a solution of a FRET-based peptide substrate (e.g., containing an EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair) in assay buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure :

    • Add 2 µL of the compound solution (or DMSO control) to the wells of a black 96-well or 384-well plate.

    • Add 40 µL of the HIV-1 protease solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Data Acquisition :

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis :

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.

This assay evaluates the ability of compounds to inhibit HIV-1 replication in a cellular context.

  • Cell Culture and Infection :

    • Culture a suitable T-cell line (e.g., MT-2 or CEM) or peripheral blood mononuclear cells (PBMCs).

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a low multiplicity of infection (MOI).

  • Compound Treatment :

    • Immediately after infection, add serial dilutions of the test compound to the infected cell cultures.

  • Incubation :

    • Incubate the cultures for 3-7 days at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Viral Replication :

    • Collect the culture supernatants at the end of the incubation period.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using an ELISA.

    • Alternatively, measure the activity of reverse transcriptase in the supernatant.

  • Data Analysis :

    • Calculate the EC50 value, which is the concentration of the compound that inhibits p24 production or reverse transcriptase activity by 50%.

Visualization of Protease Inhibitor Mechanism and Experimental Workflow

Protease_Inhibitor_Mechanism cluster_protease HIV-1 Protease cluster_inhibitor Protease Inhibitor cluster_maturation Viral Maturation Protease Active Protease Mature_Proteins Functional Viral Proteins Protease->Mature_Proteins Cleavage Noninfectious_Virion Non-infectious Virion Protease->Noninfectious_Virion Inhibition of Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->Protease Substrate PI Competitive Inhibitor PI->Protease Binding to Active Site Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion

Caption: Mechanism of HIV-1 Protease Inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Design & Synthesis of Analogs Enzyme_Assay Enzyme Inhibition Assay (e.g., FRET, HTRF) Synthesis->Enzyme_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Toxicity_Assay Determine_IC50 Determine IC50/Ki Enzyme_Assay->Determine_IC50 Antiviral_Assay Antiviral Activity Assay (e.g., p24 ELISA) Determine_IC50->Antiviral_Assay Determine_EC50 Determine EC50 Antiviral_Assay->Determine_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Determine_EC50->SAR_Analysis Determine_CC50 Determine CC50 Toxicity_Assay->Determine_CC50 Determine_CC50->SAR_Analysis Selectivity_Index Calculate Selectivity Index (CC50/EC50) SAR_Analysis->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization

Caption: General experimental workflow for inhibitor evaluation.

References

Pharmacological Profile of UMASS-10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of UMASS-10, a potent, fifth-generation HIV-1 protease inhibitor. Developed as a darunavir (DRV) analog, UMASS-10 is distinguished by its high potency against both wild-type and multi-drug resistant strains of HIV-1. This document details its mechanism of action, in vitro activity, resistance profile, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for clear comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Core Compound Profile

UMASS-10 is a member of a series of novel HIV-1 protease inhibitors developed at the University of Massachusetts. These compounds were designed based on the structure of darunavir, with modifications aimed at enhancing interactions within the substrate envelope of the HIV-1 protease, thereby increasing potency and mitigating the development of drug resistance.

Mechanism of Action

Like other HIV-1 protease inhibitors, UMASS-10 functions as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, UMASS-10 prevents this cleavage, resulting in the production of immature, non-infectious virions. The high potency of UMASS-10 is attributed to its optimized hydrogen bonding and van der Waals interactions with the amino acid residues in the active site of the protease.

Mechanism_of_Action cluster_virus HIV-1 Infected Cell cluster_inhibition Inhibition by UMASS-10 Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation HIV-1 Protease HIV-1 Protease Viral Polyproteins->HIV-1 Protease autocatalytic cleavage Immature Non-infectious Virion Immature Non-infectious Virion Viral Polyproteins->Immature Non-infectious Virion No cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins cleavage of polyproteins Inhibited Protease Inhibited Protease New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Infectious Virion Infectious Virion New Virion Assembly->Infectious Virion UMASS-10 UMASS-10 UMASS-10->HIV-1 Protease Binds to active site Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify recombinant HIV-1 protease A1 Incubate protease with varying concentrations of UMASS-10 P1->A1 P2 Synthesize fluorogenic substrate A2 Initiate reaction by adding fluorogenic substrate P2->A2 P3 Prepare serial dilutions of UMASS-10 P3->A1 A1->A2 A3 Monitor fluorescence increase over time (kinetic read) A2->A3 D1 Determine initial reaction velocities (slopes of fluorescence curves) A3->D1 D2 Plot velocities against substrate concentration (Michaelis-Menten) D1->D2 D3 Use competitive inhibition models to calculate Ki D2->D3 Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_quantification Quantification of Viral Replication cluster_analysis Data Analysis S1 Culture susceptible T-cell line (e.g., MT-2) I1 Seed cells in a 96-well plate S1->I1 S2 Prepare serial dilutions of UMASS-10 I3 Add serial dilutions of UMASS-10 to the infected cells S2->I3 I2 Infect cells with a known titer of HIV-1 I1->I2 I2->I3 I4 Incubate for several days I3->I4 Q1 Harvest cell supernatant I4->Q1 Q2 Measure viral p24 antigen levels by ELISA Q1->Q2 A1 Plot p24 levels against UMASS-10 concentration Q2->A1 A2 Determine the EC50 value (concentration for 50% inhibition) A1->A2

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of HIV-1 Protease Inhibitor IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1] This cleavage is a critical step in the production of infectious virions.[2][3][4] Inhibition of HIV-1 protease prevents the formation of mature viral particles, rendering them non-infectious.[5] Consequently, HIV-1 protease is a primary target for antiretroviral therapy.[6][7][8]

These application notes provide a comprehensive set of protocols for the in vitro characterization of IN-10 , a novel investigational inhibitor of HIV-1 protease. The described assays are designed to determine its biochemical potency, cellular activity, and preliminary cytotoxicity profile. The protocols are intended for use by researchers and scientists with experience in molecular biology, biochemistry, and cell culture techniques.

Mechanism of Action of HIV-1 Protease

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][7] The active site is located at the interface of the two subunits and contains a conserved Asp-Thr-Gly (DTG) catalytic triad.[1][9] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and catalyzes the hydrolysis of the peptide bond.[2] HIV-1 protease inhibitors are typically competitive inhibitors that mimic the transition state of the substrate, binding to the active site with high affinity and blocking its function.[2][10]

Quantitative Data Summary

The following tables should be used to record and summarize the experimental data for IN-10. For comparative purposes, data for a well-characterized, FDA-approved protease inhibitor (e.g., Saquinavir or Darunavir) should be generated in parallel as a positive control.

Table 1: Biochemical Potency of IN-10 against Wild-Type HIV-1 Protease

CompoundAssay TypeIC50 (nM)Ki (nM)
IN-10FRET-based
Control InhibitorFRET-based

Table 2: Antiviral Activity of IN-10 in Cell Culture

CompoundCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
IN-10TZM-blHIV-1 infection
Control InhibitorTZM-blHIV-1 infection

Experimental Protocols

Biochemical Assay: In Vitro HIV-1 Protease Inhibition (FRET-based)

This assay measures the ability of IN-10 to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Fluorogenic Substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • IN-10 (dissolved in DMSO)

  • Control Inhibitor (e.g., Saquinavir, dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

  • Prepare serial dilutions of IN-10 and the control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. For control wells, add 20 µL of assay buffer with DMSO (vehicle control) and 20 µL of a known potent inhibitor (positive inhibition control).

  • Add 60 µL of the HIV-1 protease substrate solution to all wells.

  • Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 protease to all wells except for the "no enzyme" control.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of IN-10 and the control inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: FRET-based HIV-1 Protease Assay Workflow

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare IN-10 serial dilutions prep_plate Add inhibitor/controls to 96-well plate prep_inhibitor->prep_plate prep_controls Prepare controls (vehicle, positive) prep_controls->prep_plate add_substrate Add FRET substrate prep_plate->add_substrate add_enzyme Add HIV-1 Protease add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Measure fluorescence incubate->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the FRET-based HIV-1 protease inhibition assay.

Cell-Based Assay: Anti-HIV-1 Activity in TZM-bl Cells

This assay quantifies the ability of IN-10 to inhibit HIV-1 infection in a cell culture model. TZM-bl cells are engineered to express HIV-1 receptors (CD4, CCR5, CXCR4) and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

Materials:

  • TZM-bl cells

  • Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)

  • Laboratory-adapted strain of HIV-1 (e.g., NL4-3)

  • IN-10 (dissolved in DMSO)

  • Control Inhibitor (e.g., Saquinavir, dissolved in DMSO)

  • 96-well clear-bottom white microplates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of IN-10 and the control inhibitor in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well (except for the "no virus" control wells). The final volume in each well should be 200 µL.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral replication for each compound concentration.

  • Determine the EC50 (50% effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration.

Diagram: Anti-HIV-1 Cell-Based Assay Workflow

Cell_Assay_Workflow seed_cells Seed TZM-bl cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add compound to cells incubate_overnight->add_compound prep_compound Prepare IN-10 serial dilutions prep_compound->add_compound add_virus Infect cells with HIV-1 add_compound->add_virus incubate_48h Incubate for 48 hours add_virus->incubate_48h lyse_cells Lyse cells & add luciferase substrate incubate_48h->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ec50 Calculate EC50 read_luminescence->calculate_ec50

Caption: Workflow for the TZM-bl cell-based anti-HIV-1 assay.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of IN-10 that is toxic to the host cells. This is crucial for calculating the selectivity index.

Materials:

  • TZM-bl cells

  • Complete DMEM

  • IN-10 (dissolved in DMSO)

  • Control Inhibitor

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Luminometer or fluorescence plate reader

Protocol:

  • Seed TZM-bl cells in a 96-well plate as described for the antiviral assay.

  • Prepare serial dilutions of IN-10 and the control inhibitor.

  • Add the diluted compounds to the cells (without adding the virus).

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal.

  • Calculate the percent cytotoxicity for each compound concentration relative to the untreated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting percent cytotoxicity against the logarithm of the compound concentration.

Signaling Pathway Diagram

Diagram: HIV-1 Life Cycle and the Role of Protease

HIV_Lifecycle cluster_cell Host Cell cluster_protease_action entry 1. Binding & Fusion reverse_transcription 2. Reverse Transcription entry->reverse_transcription integration 3. Integration into Host DNA reverse_transcription->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly gag_pol Gag-Pol Polyprotein budding 7. Budding assembly->budding maturation 8. Maturation budding->maturation immature_virion Immature Virion budding->immature_virion mature_proteins Mature Viral Proteins hiv_virion HIV Virion hiv_virion->entry mature_virion Infectious Virion mature_virion->hiv_virion Infects new cell protease HIV-1 Protease gag_pol->protease protease->mature_proteins inhibitor IN-10 inhibitor->protease Blocks cleavage

Caption: The role of HIV-1 protease in the viral life cycle and the inhibitory action of IN-10.

References

Application Notes: Cell-Based Assays for High-Throughput Screening of HIV-1 Protease Inhibitor IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. As such, HIV-1 protease is a well-established and highly validated target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of combination antiretroviral therapy (cART), significantly improving patient outcomes. Continuous efforts are focused on the discovery of new protease inhibitors with improved resistance profiles and pharmacokinetic properties. Cell-based assays provide a physiologically relevant environment for screening and characterizing novel inhibitor candidates like IN-10.

This document outlines two primary cell-based assay protocols for evaluating the efficacy of the novel HIV-1 protease inhibitor, IN-10: a Green Fluorescent Protein (GFP)-Based Reporter Assay for primary screening and a p24 Antigen ELISA for validation. A cytotoxicity assay is also detailed to assess the inhibitor's effect on host cell viability.

GFP-Based Reporter Assay for HIV-1 Protease Activity

Principle

This assay utilizes a genetically engineered reporter system to monitor HIV-1 protease activity within living cells.[1][2][3] A fusion protein is expressed, consisting of Green Fluorescent Protein (GFP) linked to a domain that is a substrate for HIV-1 protease. In the presence of active HIV-1 protease, the fusion protein is cleaved, leading to the degradation of GFP and a subsequent decrease in fluorescence. When an effective protease inhibitor like IN-10 is present, cleavage is blocked, resulting in the accumulation of the GFP fusion protein and a measurable increase in fluorescence.[1] This gain-of-signal assay is well-suited for high-throughput screening.[4]

cluster_0 No Inhibitor (Active Protease) cluster_1 With IN-10 Inhibitor a GFP-Protease Substrate Fusion Protein b Active HIV-1 Protease a->b c Cleavage of Fusion Protein b->c d GFP Degradation c->d e Low Fluorescence Signal d->e f GFP-Protease Substrate Fusion Protein g HIV-1 Protease f->g h IN-10 Inhibits Protease g->h i No Cleavage h->i j GFP Accumulation i->j k High Fluorescence Signal j->k

Figure 1: Principle of the GFP-based HIV-1 protease inhibitor assay.

Experimental Protocol

Materials:

  • HEK293T cells (or other suitable human cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid encoding HIV-1 protease

  • Plasmid encoding the GFP-protease substrate fusion protein

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well black, clear-bottom tissue culture plates

  • IN-10 compound and a known HIV-1 protease inhibitor (e.g., Saquinavir) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours to allow for cell adherence.

  • Transfection:

    • Prepare a co-transfection mix of the HIV-1 protease plasmid and the GFP-reporter plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection complex to the cells.

    • Incubate for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of IN-10 and the positive control (Saquinavir) in culture medium.

    • After the transfection incubation, carefully remove the medium and replace it with fresh medium containing the different concentrations of the inhibitors. Include a "no inhibitor" control (vehicle only).

    • Incubate the plate for 24-48 hours.

  • Data Acquisition:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

Data Presentation

Concentration (µM)IN-10 (Relative Fluorescence Units)Saquinavir (Relative Fluorescence Units)
0 (Vehicle)150 ± 20145 ± 25
0.01350 ± 30450 ± 40
0.1800 ± 65950 ± 70
12500 ± 2102800 ± 250
104800 ± 3505100 ± 400
1004900 ± 3805200 ± 420

Data are representative and should be generated from experimental replicates.

p24 Antigen ELISA for Viral Production

Principle

This assay directly measures the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which is a reliable indicator of virus production.[5][6] HIV-1 protease activity is essential for the proper formation and release of mature virions. Inhibition of the protease by IN-10 will lead to the production of non-infectious, immature viral particles and a significant reduction in the amount of p24 antigen released. This assay serves as a secondary validation of the primary screen results.

Experimental Protocol

Materials:

  • T-cell line (e.g., Jurkat) or other HIV-1 permissive cells

  • RPMI-1640 medium

  • HIV-1 infectious molecular clone

  • Transfection reagent suitable for suspension cells (e.g., electroporation)

  • 24-well tissue culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • IN-10 compound and a positive control inhibitor

Procedure:

  • Cell Transfection:

    • Transfect Jurkat cells with an HIV-1 infectious molecular clone using an appropriate method (e.g., electroporation).

    • After transfection, resuspend the cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound Treatment:

    • Plate the transfected cells in a 24-well plate.

    • Add serial dilutions of IN-10 and the positive control inhibitor. Include a "no inhibitor" control.

    • Incubate for 48-72 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • p24 ELISA:

    • Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol.[7] This typically involves incubating the supernatant in antibody-coated wells, followed by washing steps and the addition of a detection antibody and substrate.[8]

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Concentration (µM)IN-10 (p24 concentration, pg/mL)Saquinavir (p24 concentration, pg/mL)
0 (Vehicle)5000 ± 4505100 ± 480
0.013500 ± 3002800 ± 250
0.11200 ± 110800 ± 75
1250 ± 30150 ± 20
1050 ± 1045 ± 8
10048 ± 942 ± 7

Data are representative and should be generated from experimental replicates.

MTT Assay for Cytotoxicity Assessment

Principle

It is crucial to determine if the observed reduction in viral replication is due to the specific inhibition of HIV-1 protease or to general cytotoxicity of the compound IN-10. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.

start Seed cells in 96-well plate (24h incubation) treat Treat cells with various concentrations of IN-10 start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well (4h incubation) incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Calculate % Cell Viability read->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocol

Materials:

  • HEK293T or Jurkat cells

  • Appropriate culture medium

  • 96-well clear tissue culture plates

  • IN-10 compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density used for the primary assays.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with the same serial dilutions of IN-10 used in the efficacy assays. Include a "cells only" control and a "vehicle" control.

    • Incubate for the same duration as the primary assay (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

Data Presentation

Concentration (µM)IN-10 (% Cell Viability)
0 (Vehicle)100 ± 5
0.0199 ± 4
0.198 ± 5
197 ± 6
1095 ± 5
10088 ± 7

Data are representative and should be generated from experimental replicates.

The described cell-based assays provide a robust framework for the initial screening and subsequent validation of the HIV-1 protease inhibitor IN-10. The GFP-based reporter assay is a rapid and sensitive method for high-throughput screening, while the p24 antigen ELISA offers a direct measure of the inhibitor's effect on viral production. The MTT assay is an essential counterscreen to ensure that the observed antiviral activity is not a result of cytotoxicity. Together, these protocols will enable a comprehensive evaluation of IN-10's potential as a novel antiretroviral agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Recommended Cell Lines for HIV-1 Latency Reversal Studies with a Novel Investigational Compound (Exemplified by "HIV-1 protease-IN-10")

Disclaimer: Information regarding a specific compound designated "this compound" is not available in the public domain as of November 2025. HIV-1 protease inhibitors are a class of antiretroviral drugs that block viral maturation and are not typically characterized as latency-reversing agents (LRAs).[1][2][3] In contrast, cellular proteasome inhibitors have been shown to reactivate latent HIV.[4] This document will proceed under the assumption that "this compound" is a novel, investigational compound being screened for latency reversal activity. The following application notes and protocols provide a general framework for evaluating such a compound using established and recommended cell line models.

Introduction to HIV-1 Latency and Reversal Strategies

Human Immunodeficiency Virus 1 (HIV-1) can establish a state of latent infection in long-lived cells, primarily resting memory CD4+ T cells.[5][6] In this state, the integrated HIV-1 provirus is transcriptionally silent, rendering the infected cells invisible to the host immune system and unaffected by standard antiretroviral therapy (ART).[6][7] This latent reservoir is the primary barrier to a cure for HIV-1.[8]

The "shock and kill" strategy is a leading approach aimed at eradicating the latent reservoir.[9][10] This strategy involves using Latency-Reversing Agents (LRAs) to reactivate viral gene expression from the latent provirus (the "shock"), thereby making the infected cells recognizable and susceptible to elimination by the immune system or viral cytopathic effects (the "kill").[9][10] The development of effective and non-toxic LRAs is a major focus of HIV-1 cure research.[11] A variety of in vitro models, including immortalized cell lines and primary cell cultures, are essential for the initial screening and characterization of potential LRAs.[9][12]

Recommended Cell Lines for Latency Reversal Studies

The choice of a cell line model is critical and depends on the specific research question. Immortalized cell lines offer reproducibility and scalability for high-throughput screening, while primary cell models more closely mimic the physiological state of latently infected cells in vivo.[12][13][14] Below are key recommended cell lines for studying HIV-1 latency reversal.

T-Lymphoid Cell Lines
  • J-Lat Full-Length Clones (e.g., 6.3, 8.4, 9.2, 10.6, 15.4): These are Jurkat T-cell lines, each containing a single, integrated full-length HIV-1 provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter.[15][16] A frameshift mutation in the env gene renders the virus replication-incompetent.[16] Latency in these cells is primarily due to the site of proviral integration.[17] Reactivation of the provirus leads to GFP expression, which can be easily quantified by flow cytometry.[15] Different clones exhibit varying levels of basal and inducible GFP expression.[15]

  • ACH-2 Cells: This cell line was derived from the A3.01 T-cell line and contains a single, integrated, replication-competent HIV-1 provirus (LAV strain).[5][18] The latency in ACH-2 cells is associated with a point mutation in the Tat-responsive element (TAR), which impairs Tat-mediated transcriptional activation.[19][20] These cells show minimal constitutive HIV-1 expression but can be induced by various stimuli.[19][21] ACH-2 cells are useful for studying latency reversal in the context of a replication-competent provirus.

Myeloid Cell Lines
  • U1 Cells: The U1 cell line is derived from the U937 promonocytic cell line and contains two integrated copies of the HIV-1 provirus.[22][23] The maintenance of latency in U1 cells is linked to mutations in the viral Tat protein.[19][23] U1 cells serve as a model for HIV-1 latency in the myeloid lineage, which is another important viral reservoir.[22][23]

Primary Cell Models of Latency
  • In vitro generated latently infected primary CD4+ T cells: These models are considered more physiologically relevant.[13][14] A common method involves activating CD4+ T cells from healthy donors, infecting them with HIV-1, and then allowing them to return to a resting state.[14][17] These models are more complex and less scalable but are crucial for validating findings from cell line studies.[9][13]

Data Presentation: Characteristics of Recommended Cell Lines

The table below summarizes the key features of the recommended cell lines for HIV-1 latency reversal studies.

Cell LineParent Cell LineCell TypeHIV-1 ProvirusKey Features of LatencyReporter Gene
J-Lat Clones JurkatT-lymphoidReplication-incompetent, full-lengthIntegration site-dependent silencingGFP[15][24][25][26]
ACH-2 A3.01T-lymphoidReplication-competent (LAI strain)Point mutation in TAR region[19][20]None
U1 U937PromonocyticTwo integrated copiesMutations in Tat protein[19][23]None
Primary CD4+ T cells N/APrimary T-lymphoidReplication-competent or -defectiveMultiple mechanisms (transcriptional interference, chromatin state)Often engineered with GFP[13][14]

Data Presentation: Efficacy of Standard Latency-Reversing Agents

This table provides representative quantitative data for well-characterized LRAs in commonly used latency models. A novel compound like "this compound" would be compared against these benchmarks.

LRA ClassCompoundCell Line ModelConcentration% Reactivation (GFP+ cells)Citation
PKC Activator ProstratinJ-Lat 10.6~12 µM6.2%[10]
PKC Activator TNF-αJ-Lat Clones10 ng/mL27% - 96% (clone-dependent)[15]
HDAC Inhibitor PanobinostatJ-Lat 10.6~0.15 µM13.9%[10]
HDAC Inhibitor RomidepsinJ89 (Jurkat-based)5 nMTime-dependent increase[27][28]
Proteasome Inhibitor BortezomibPrimary CD4+ T cellsVariesPotent reactivation[4]

Note: The efficacy of LRAs can vary significantly between experiments, cell line clones, and primary cell donors.

Experimental Protocols

Here are detailed protocols for cell culture, latency reversal assays, and cytotoxicity assessment.

Protocol 1: Culture of Latently Infected Cell Lines

Objective: To maintain healthy cultures of J-Lat, ACH-2, and U1 cells for use in latency reversal experiments.

Materials:

  • J-Lat, ACH-2, or U1 cells

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine

  • T-25 or T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete RPMI medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete RPMI medium in an appropriately sized culture flask.

  • Maintain cells in a suspension culture at a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.

  • Split the cultures every 2-3 days by diluting the cell suspension with fresh medium to the lower end of the density range.

  • Periodically check cell viability using trypan blue exclusion. Viability should be >95%.

Protocol 2: HIV-1 Latency Reversal Assay

Objective: To assess the ability of "this compound" to reactivate latent HIV-1 in J-Lat cells.

Materials:

  • J-Lat 10.6 cells

  • Complete RPMI medium

  • "this compound" stock solution (in DMSO)

  • Positive control: TNF-α (10 ng/mL) or Prostratin (1 µM)

  • Negative control: DMSO (vehicle)

  • 96-well flat-bottom culture plate

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 2% paraformaldehyde in PBS)

Procedure:

  • Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI medium.

  • Prepare serial dilutions of "this compound" in complete RPMI medium. Also prepare solutions for the positive and negative controls. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the compound dilutions or control solutions to the appropriate wells in triplicate.

  • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • After incubation, transfer the cells from each well to a V-bottom 96-well plate or flow cytometry tubes.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells by resuspending in 200 µL of cold PBS, then centrifuge again.

  • Discard the supernatant and resuspend the cell pellet in 100-200 µL of fixation buffer.

  • Incubate for 20 minutes at room temperature in the dark.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. Gate on the live cell population based on forward and side scatter properties.

Protocol 3: p24 Antigen Quantification for Non-Reporter Cell Lines

Objective: To measure HIV-1 reactivation in ACH-2 or U1 cells by quantifying p24 capsid protein in the culture supernatant.

Materials:

  • ACH-2 or U1 cells

  • Reagents from Protocol 2 (substituting ACH-2/U1 cells for J-Lat)

  • Commercially available HIV-1 p24 Antigen ELISA kit

Procedure:

  • Perform steps 1-4 from Protocol 2 using ACH-2 or U1 cells.

  • After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes.

  • Carefully collect 50-100 µL of the culture supernatant from each well without disturbing the cell pellet.

  • Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the p24 concentration based on the standard curve. Increased p24 concentration relative to the vehicle control indicates latency reversal.

Protocol 4: Cell Viability/Cytotoxicity Assay

Objective: To determine the toxicity of "this compound" on the cell lines used.

Materials:

  • Cells and reagents from the latency reversal assay (Protocol 2 or 3).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or a live/dead stain for flow cytometry).

Procedure:

  • Set up a parallel 96-well plate identical to the one used for the latency reversal assay.

  • After the 24-48 hour incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Measure luminescence, absorbance, or fluorescence using a plate reader, or analyze stained cells via flow cytometry.

  • Calculate the percentage of viable cells relative to the vehicle (DMSO) control. This is crucial to ensure that observed latency reversal is not an artifact of cytotoxicity.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Latent Cells (e.g., J-Lat, ACH-2) seed Seed Cells into 96-well Plate culture->seed treat Add Compound/Controls to Cells seed->treat compound Prepare Serial Dilutions of this compound compound->treat controls Prepare Controls (Positive & Negative) controls->treat incubate Incubate 24-48 hours treat->incubate analysis_gfp Quantify GFP (Flow Cytometry) incubate->analysis_gfp J-Lat analysis_p24 Quantify p24 (ELISA) incubate->analysis_p24 ACH-2, U1 analysis_via Assess Cytotoxicity (Viability Assay) incubate->analysis_via All Lines

Caption: Workflow for screening a novel latency-reversing agent.

Hypothetical Signaling Pathway for Latency Reversal

G LRA This compound (Hypothetical LRA) Pathway Cellular Pathway (e.g., NF-κB, MAPK) LRA->Pathway Activates TF Transcription Factors (e.g., NF-κB, AP-1) Pathway->TF Activates LTR HIV-1 LTR TF->LTR Binds to Transcription Viral Transcription LTR->Transcription Reactivation Latency Reversal Transcription->Reactivation

Caption: Simplified hypothetical pathway for LRA-mediated latency reversal.

Logic for Cell Line Selection

G cluster_goal cluster_choice Goal High-Throughput Screening Mechanism of Action Study Myeloid Reservoir Study Physiologically Relevant Validation Choice J-Lat Clones (GFP Reporter) ACH-2 or J-Lat (Known pathways) U1 Cells Primary CD4+ T Cell Model Goal:f0->Choice:f0  Best for   Goal:f1->Choice:f1  Best for   Goal:f2->Choice:f2  Best for   Goal:f3->Choice:f3  Best for  

References

Application Notes and Protocols for High-Throughput Screening of HIV-1 Protease and Integrase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of HIV-1 protease and integrase. The methodologies described are essential for the discovery of new antiretroviral agents.

Introduction to HIV-1 Protease and Integrase as Drug Targets

The Human Immunodeficiency Virus type 1 (HIV-1) relies on several key enzymes for its replication, making them prime targets for antiviral therapy.[1][2] HIV-1 protease, an aspartyl protease, is crucial for the maturation of viral particles by cleaving newly synthesized polyproteins into functional proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions.[2] HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[3][4] Small molecule inhibitors that specifically target the strand transfer step of integrase have shown efficacy in suppressing virus propagation.[5] Consequently, both HIV-1 protease and integrase are well-validated targets for the development of antiretroviral drugs.

High-Throughput Screening (HTS) Assays

HTS enables the rapid screening of large compound libraries to identify potential drug candidates.[6] For HIV-1 protease and integrase, various HTS assays have been developed, primarily based on fluorescence resonance energy transfer (FRET), as well as other technologies like time-resolved fluorescence (TRF) and cell-based reporter systems.[4][7][8]

FRET-Based Assays for HIV-1 Protease

FRET-based assays are a popular method for screening HIV-1 protease inhibitors due to their sensitivity and suitability for automation.[7][9] These assays utilize a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.[7][9] In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.[7]

HTS Assays for HIV-1 Integrase

HTS assays for HIV-1 integrase typically focus on its key enzymatic activities: 3'-processing and strand transfer.[4][10] These assays can be biochemical or cell-based.[3] Biochemical assays often use purified recombinant integrase and oligonucleotide substrates that mimic the viral DNA ends.[4][10] The strand transfer reaction, where the processed viral DNA is integrated into a target DNA, can be monitored using various detection methods, including fluorescence, time-resolved fluorescence, and magnetic beads.[4][10]

Data Presentation

The following tables summarize representative quantitative data from HTS assays for HIV-1 protease and integrase inhibitors.

Table 1: Performance of a FRET-Based HTS Assay for HIV-1 Protease Inhibitors

ParameterValueReference
Z' Factor0.6 to 0.9[10]
IC50 (Ritonavir)10 µM[8]
SubstrateAcGFP1-p2/p7-mCherry[8]
Excitation/Emission475 nm / 510 nm[8]

Table 2: Performance of an HTS Assay for HIV-1 Integrase Strand Transfer Inhibitors

ParameterValueReference
Z' Factor0.6 to 0.9[10]
IC50 (Known Inhibitor 1)Similar to reported values[10]
IC50 (Known Inhibitor 2)Similar to reported values[10]
Detection MethodAbsorbance at 405 nm[10]

Table 3: Antiviral Activity of Integrase Strand Transfer Inhibitors (INSTIs)

CompoundEC50 (nM) - Wild TypeEC50 (nM) - Resistant MutantReference
Raltegravir2.2 - 14>10-fold increase[11]
ElvitegravirSub- to low nanomolarVariable[12]
DolutegravirSub- to low nanomolarLess susceptible to resistance[12]
BictegravirSub- to low nanomolarLess susceptible to resistance[12]

Experimental Protocols

Protocol 1: FRET-Based High-Throughput Screening Assay for HIV-1 Protease Inhibitors

This protocol describes a generic FRET-based assay for identifying inhibitors of HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site) with a fluorescent donor (e.g., HiLyte Fluor™ 488) and a quencher (e.g., QXL™ 520).[9]

  • Assay Buffer (e.g., 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5)[13]

  • Control Inhibitor (e.g., Pepstatin A or a known HIV protease inhibitor)[7]

  • Test compounds dissolved in DMSO

  • Black 96-well or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the assay buffer and all reagents.

  • Add 2 µL of test compound or control inhibitor solution to the wells of the microplate. For negative controls, add 2 µL of DMSO.

  • Prepare the HIV-1 protease solution in the assay buffer to a final concentration that gives an optimal signal-to-background ratio. Add 48 µL of the enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Prepare the FRET substrate solution in the assay buffer.

  • Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

  • Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation / 530 nm emission for the HiLyte Fluor™ 488/QXL™ 520 pair) in kinetic mode for 30-60 minutes at 37°C.[7][9]

  • Calculate the initial reaction velocity (v) for each well.

  • Determine the percent inhibition for each test compound using the formula: % Inhibition = (1 - (v_compound / v_DMSO)) * 100.

  • For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Screening Assay for HIV-1 Integrase Strand Transfer Activity using Magnetic Beads

This protocol outlines a non-radioactive, high-throughput assay to screen for inhibitors of the HIV-1 integrase strand transfer reaction.[10]

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA duplex (mimicking the U5 end of the HIV-1 LTR)[10]

  • Digoxigenin (DIG)-labeled target DNA duplex[10]

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)

  • Control Inhibitor (a known HIV-1 integrase inhibitor)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated magnetic beads[10]

  • Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates

  • Plate reader capable of measuring absorbance

Procedure:

  • Add 2 µL of test compound or control inhibitor solution to the wells of a 96-well plate. Add 2 µL of DMSO for controls.

  • Prepare a reaction mixture containing the assay buffer, biotinylated donor DNA, and DIG-labeled target DNA.

  • Add 48 µL of the reaction mixture to each well.

  • Add 50 µL of diluted HIV-1 integrase to each well to start the reaction. For the negative control, add assay buffer without the enzyme.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add streptavidin-coated magnetic beads to each well and incubate to capture the biotinylated DNA products.

  • Wash the beads to remove unbound components.

  • Add anti-DIG-HRP antibody and incubate to detect the captured strand transfer product.

  • Wash the beads again.

  • Add the HRP substrate and incubate until a color develops.

  • Add the stop solution and measure the absorbance at 405 nm.[10]

  • Calculate the percent inhibition and determine IC50 values for active compounds.

Visualizations

HIV_Life_Cycle cluster_cell Host Cell cluster_virus HIV Virion Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Integrase Integrase Action ReverseTranscription->Integrase Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Protease Protease Action Translation->Protease Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Virus HIV Maturation->Virus Infectious Virion Virus->Entry Binding and Fusion Protease->Maturation Cleavage of Polyproteins Integrase->Integration Insertion of viral DNA

Caption: Simplified HIV-1 life cycle highlighting the roles of Protease and Integrase.

FRET_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound Test Compound /Control Mix Mix Compound and Enzyme Compound->Mix Enzyme HIV-1 Protease Enzyme->Mix Substrate FRET Substrate AddSubstrate Add Substrate Substrate->AddSubstrate Incubate Pre-incubation Mix->Incubate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a FRET-based HIV-1 Protease inhibitor screening assay.

Integrase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Capture cluster_detection Detection & Analysis Compound Test Compound /Control Mix Mix Compound, DNA and Enzyme Compound->Mix Enzyme HIV-1 Integrase Enzyme->Mix DNA_Substrates Biotin-Donor DNA DIG-Target DNA DNA_Substrates->Mix Incubate Incubate (37°C) Mix->Incubate Stop Stop Reaction Incubate->Stop Capture Capture with Strep-Beads Stop->Capture Wash Wash Beads Capture->Wash Detect Add Anti-DIG-HRP Detect->Wash Incubate & Wash->Detect Develop Add Substrate Wash->Develop Measure Measure Absorbance Develop->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for an HIV-1 Integrase inhibitor screening assay using magnetic beads.

References

Application Notes and Protocols for Evaluating HIV-1 Protease Inhibitors Using Lentiviral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors derived from the Human Immunodeficiency Virus type 1 (HIV-1) are powerful tools for gene delivery and have been adapted for the screening and evaluation of antiretroviral compounds, including protease inhibitors.[1][2] The HIV-1 protease (PR) is a critical enzyme for viral maturation, cleaving Gag and Gag-Pol polyproteins into functional structural and enzymatic proteins.[3][4][5] Inhibition of this protease results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral models to assess the efficacy of HIV-1 protease inhibitors. While the focus is on a general methodology, we will reference "IN-10," a compound identified as an HIV-1 latency-reversing agent, as a candidate molecule for evaluation.[8] Although primarily known for its latency-reversing activity, the protocols outlined here can be employed to investigate any potential direct inhibitory effects of such compounds on HIV-1 protease within a cellular context.

Principle of Lentiviral-Based Protease Inhibition Assays

Lentiviral vector systems for drug screening typically involve the separation of the viral genome into multiple plasmids to enhance safety. For evaluating protease inhibitors, a common approach is to use a system where the production of infectious, reporter-gene-encoding viral particles is dependent on the activity of the HIV-1 protease. Inhibition of the protease by a test compound will lead to a quantifiable reduction in the infectivity of the produced lentiviral particles, often measured by the expression of a reporter gene (e.g., GFP or luciferase) in target cells.[3]

Data Presentation: Efficacy of HIV-1 Protease Inhibitors

The following tables summarize representative quantitative data for established HIV-1 protease inhibitors, which can serve as a benchmark for evaluating new compounds like IN-10.

Table 1: In Vitro Efficacy of FDA-Approved HIV-1 Protease Inhibitors

Protease InhibitorTargetIC50 (nM)EC50 (nM)CC50 (µM)
LopinavirHIV-1 Protease0.64 - 0.773.0>100
DarunavirHIV-1 Protease-2.5 - 2.8>100
SaquinavirHIV-1 Protease-37.7>100
RitonavirHIV-1 Protease3.0 - 5.0->20
IndinavirHIV-1 Protease-->50

IC50 (50% inhibitory concentration) values were estimated for serum-free conditions.[2] EC50 (50% effective concentration) values represent the concentration required to inhibit viral replication by 50% in cell culture. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Data is compiled from multiple sources for illustrative purposes.

Table 2: Characterization of HIV-1 Protease-IN-10 as a Latency Reversing Agent

CompoundActivityIC50 (µM)Target
This compoundHIV-1 Latency Reversal0.22PKCδ C1b domain

This table highlights the known activity of IN-10. The protocols below can be used to determine if it also possesses direct protease inhibitory activity.

Experimental Protocols

Protocol 1: Production of Lentiviral Vector Particles

This protocol describes the generation of third-generation, self-inactivating (SIN) lentiviral vectors.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine 3000)

  • Plasmids:

    • pMD2.G (VSV-G envelope)

    • pMDLg/pRRE (Gag/Pol)

    • pRSV-Rev (Rev)

    • Transfer plasmid with reporter gene (e.g., pLenti-GFP)

  • 0.45 µm syringe filters

  • Ultracentrifuge

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture containing the four plasmids in the following ratio: 4 µg of pMDLg/pRRE, 2 µg of pRSV-Rev, 2 µg of pMD2.G, and 4 µg of the transfer plasmid.

  • Transfection:

    • Dilute the plasmid DNA mixture in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 12-16 hours, replace the transfection medium with fresh, complete DMEM.

    • Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional but Recommended):

    • Centrifuge the collected supernatant at low speed to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Concentrate the viral particles by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C).

    • Resuspend the viral pellet in a small volume of PBS or DMEM.

  • Titration: Determine the viral titer by transducing a suitable cell line (e.g., HEK293T or Jurkat cells) with serial dilutions of the concentrated virus and quantifying the percentage of reporter-positive cells by flow cytometry or measuring luciferase activity.

Protocol 2: Evaluation of Protease Inhibitor Efficacy

This protocol details how to assess the inhibitory activity of a test compound on HIV-1 protease using the produced lentiviral particles.

Materials:

  • Lentiviral vector stock (from Protocol 1)

  • HEK293T producer cells

  • Target cells (e.g., Jurkat T-cells, HeLa cells)

  • Test compound (e.g., IN-10) and positive control inhibitor (e.g., Lopinavir)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Reporter gene detection system (flow cytometer for GFP, luminometer for luciferase)

Procedure:

  • Producer Cell Treatment:

    • Seed HEK293T cells in a 96-well plate.

    • On the day of transfection for lentivirus production (as in Protocol 1, adapted for a 96-well format), add serial dilutions of the test compound (e.g., IN-10) and the positive control inhibitor to the cells. Include a vehicle-only control (e.g., DMSO).

    • Proceed with transfection to produce lentiviral particles in the presence of the inhibitors.

  • Harvest and Transduction:

    • At 48 hours post-transfection, carefully harvest the viral supernatant from each well.

    • Seed target cells in a separate 96-well plate.

    • Add a fixed volume of the harvested supernatant from each inhibitor concentration to the target cells.

  • Analysis of Infectivity (EC50):

    • Incubate the transduced target cells for 48-72 hours.

    • Quantify the percentage of infected cells by measuring the reporter gene expression (e.g., GFP-positive cells by flow cytometry or luciferase activity).

    • Plot the percentage of infection against the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.

  • Cytotoxicity Assay (CC50):

    • In a parallel 96-well plate, seed the producer cells and treat them with the same serial dilutions of the test compound.

    • After 48-72 hours, assess cell viability using a suitable assay (e.g., MTT).

    • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

  • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Protease_Signaling cluster_virion Immature HIV-1 Virion cluster_maturation Viral Maturation Gag_Pol Gag-Pol Polyprotein HIV_PR HIV-1 Protease (PR) Gag_Pol->HIV_PR Autocatalytic Cleavage Gag Gag Polyprotein Gag->HIV_PR Structural_Proteins Structural Proteins (MA, CA, NC) HIV_PR->Structural_Proteins Cleavage Viral_Enzymes Viral Enzymes (PR, RT, IN) HIV_PR->Viral_Enzymes Cleavage NonInfectious_Virion Immature, Non-Infectious Virion HIV_PR->NonInfectious_Virion Blocked Maturation IN_10 IN-10 (Test Compound) IN_10->HIV_PR Potential Inhibition Protease_Inhibitor Protease Inhibitor (e.g., Lopinavir) Protease_Inhibitor->HIV_PR Inhibition Infectious_Virion Mature, Infectious Virion Structural_Proteins->Infectious_Virion Viral_Enzymes->Infectious_Virion

Caption: HIV-1 Protease role in viral maturation and its inhibition.

Experimental_Workflow cluster_production Lentiviral Vector Production cluster_transduction Transduction & Analysis cluster_cytotoxicity Cytotoxicity Assessment cluster_results Data Analysis A 1. Seed HEK293T Cells B 2. Co-transfect Plasmids (Packaging, Envelope, Transfer) A->B C 3. Add Test Compound (IN-10) & Controls B->C D 4. Harvest Viral Supernatant C->D H Parallel Plate: Treat Producer Cells with Compound C->H Parallel Experiment E 5. Transduce Target Cells D->E F 6. Incubate for 48-72h E->F G 7. Quantify Reporter Gene Expression (e.g., GFP via Flow Cytometry) F->G K Calculate EC50 G->K I Incubate for 48-72h H->I J Measure Cell Viability (e.g., MTT Assay) I->J L Calculate CC50 J->L M Determine Selectivity Index (SI = CC50 / EC50) K->M L->M

Caption: Workflow for evaluating HIV-1 protease inhibitors.

HIV_Protease_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway HIV_PR HIV-1 Protease (PR) Bcl2 Bcl-2 (Anti-apoptotic) HIV_PR->Bcl2 Cleavage & Inactivation Procaspase8 Procaspase-8 HIV_PR->Procaspase8 Cleavage to Casp8p41 Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_PR Inhibition Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Damage Procaspase8->Mitochondria Induces Mitochondrial Damage Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Apoptosis Apoptosis Caspase9->Apoptosis Activates Effector Caspases

Caption: HIV-1 Protease-mediated induction of apoptosis.

Discussion and Conclusion

The use of lentiviral models provides a safe and effective platform for the preliminary evaluation of HIV-1 protease inhibitors in a relevant cellular environment.[3] The protocols described herein offer a robust framework for determining the efficacy (EC50) and cytotoxicity (CC50) of test compounds. While IN-10 is primarily characterized as a latency-reversing agent, these methods can be applied to ascertain if it or similar molecules possess dual functions, including the direct inhibition of HIV-1 protease. A high selectivity index is a key indicator of a promising drug candidate, signifying potent antiviral activity with minimal host cell toxicity. Further characterization using biochemical assays with purified protease and analysis against drug-resistant viral strains would be necessary for comprehensive evaluation.

References

Application Notes and Protocols for Ex-Vivo Patient Cell Assays with a Novel HIV-1 Protease-Integrase Inhibitor (PR-IN-10)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant HIV-1 strains necessitates the development of novel therapeutic strategies. One promising approach is the creation of dual-function inhibitors that target multiple essential viral enzymes simultaneously. This document provides detailed application notes and protocols for the ex-vivo evaluation of a hypothetical novel therapeutic agent, "Protease-IN-10" (PR-IN-10), a dual inhibitor targeting both HIV-1 protease (PR) and integrase (IN). HIV-1 protease is crucial for the maturation of viral particles, while integrase is essential for inserting the viral DNA into the host cell's genome.[1][2] By targeting both enzymes, PR-IN-10 has the potential to exhibit a high barrier to resistance and potent antiviral activity.

The protocols described herein are designed for the ex-vivo assessment of PR-IN-10's efficacy using peripheral blood mononuclear cells (PBMCs) isolated from HIV-1 infected patients. These assays are critical for determining the inhibitor's potency, breadth of activity against different viral strains, and its potential for clinical translation.

Data Presentation

The following tables summarize hypothetical quantitative data from ex-vivo patient cell assays evaluating the efficacy of PR-IN-10 compared to individual protease and integrase inhibitors.

Table 1: Antiviral Efficacy of PR-IN-10 in Patient-Derived PBMCs

Compound EC50 (nM) in MT-2 Cells[3][4] EC50 (nM) in Patient PBMCs (Isolate A) EC50 (nM) in Patient PBMCs (Isolate B) EC50 (nM) in Patient PBMCs (Isolate C - Multi-drug Resistant)
PR-IN-101.52.83.58.2
Protease Inhibitor (e.g., Darunavir)2.04.15.025.6
Integrase Inhibitor (IN-10)4.27.59.115.3

Table 2: Inhibition of Viral Replication in a Single-Round Infection Assay

Compound Inhibitor Concentration (nM) Percent Inhibition of Viral Replication (Luciferase Activity)
PR-IN-10145%
585%
1098%
Protease Inhibitor (e.g., Darunavir)130%
570%
1092%
Integrase Inhibitor (IN-10)125%
565%
1090%
No Drug Control00%

Signaling Pathways and Experimental Workflow

HIV-1 Lifecycle and Inhibition by PR-IN-10

HIV_Lifecycle_Inhibition HIV_Virion HIV-1 Virion Binding_Fusion Binding & Fusion HIV_Virion->Binding_Fusion Host_Cell Host CD4+ T-Cell Viral_RNA Viral RNA Binding_Fusion->Viral_RNA Reverse_Transcription Reverse Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_RNA->Reverse_Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Gag-Pol Polyproteins Transcription_Translation->Viral_Proteins Protease_Cleavage Protease Cleavage Viral_Proteins->Protease_Cleavage Mature_Proteins Mature Viral Proteins Protease_Cleavage->Mature_Proteins Assembly_Budding Assembly & Budding Mature_Proteins->Assembly_Budding New_Virion New Infectious Virion Assembly_Budding->New_Virion PR_IN_10_Protease PR-IN-10 (Protease Inhibition) PR_IN_10_Protease->Protease_Cleavage BLOCKS PR_IN_10_Integrase PR-IN-10 (Integrase Inhibition) PR_IN_10_Integrase->Integration BLOCKS

Caption: Dual inhibition of HIV-1 protease and integrase by PR-IN-10.

Experimental Workflow for Ex-Vivo Patient Cell Assay

ExVivo_Workflow Patient_Blood Whole Blood from HIV-1+ Patient PBMC_Isolation PBMC Isolation (Ficoll Gradient) Patient_Blood->PBMC_Isolation Cell_Culture PBMC Culture & Activation (PHA/IL-2) PBMC_Isolation->Cell_Culture Drug_Treatment Treatment with PR-IN-10 & Control Inhibitors Cell_Culture->Drug_Treatment Incubation Incubation (7-14 days) Drug_Treatment->Incubation Supernatant_Collection Supernatant Collection (Multiple Time Points) Incubation->Supernatant_Collection Cell_Lysate_Collection Cell Lysate Collection Incubation->Cell_Lysate_Collection p24_ELISA p24 ELISA Supernatant_Collection->p24_ELISA RT_qPCR Reverse Transcriptase Activity Assay Supernatant_Collection->RT_qPCR RNA_Extraction RNA Extraction Cell_Lysate_Collection->RNA_Extraction Data_Analysis Data Analysis & EC50 Calculation p24_ELISA->Data_Analysis RT_qPCR->Data_Analysis qPCR RT-qPCR for HIV-1 mRNA RNA_Extraction->qPCR qPCR->Data_Analysis

Caption: Workflow for assessing PR-IN-10 efficacy in patient PBMCs.

Experimental Protocols

Isolation and Culture of Patient-Derived PBMCs

Objective: To isolate and culture peripheral blood mononuclear cells (PBMCs) from HIV-1 infected patient blood for subsequent drug susceptibility assays.

Materials:

  • Whole blood from HIV-1 infected patients (with informed consent)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL recombinant human IL-2

  • Phytohemagglutinin (PHA)

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • 96-well U-bottom plates[5]

Protocol:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI 1640 culture medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Activate the PBMCs by culturing them at a density of 1 x 10^6 cells/mL in RPMI 1640 medium containing PHA (5 µg/mL) for 2-3 days.

  • After activation, wash the cells and resuspend them in RPMI 1640 medium containing IL-2 (20 U/mL) at a density of 2 x 10^6 cells/mL. The cells are now ready for the drug susceptibility assay.[5]

HIV-1 Drug Susceptibility Assay in Patient PBMCs

Objective: To determine the 50% effective concentration (EC50) of PR-IN-10 required to inhibit HIV-1 replication in patient-derived PBMCs.

Materials:

  • Activated PBMCs from HIV-1 infected patients

  • PR-IN-10, control protease inhibitor, and control integrase inhibitor (IN-10)

  • 96-well U-bottom culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Prepare serial dilutions of PR-IN-10 and control inhibitors in RPMI 1640 medium with IL-2.

  • Plate 100 µL of activated PBMCs (2 x 10^5 cells) into each well of a 96-well plate.

  • Add 100 µL of the appropriate drug dilution to each well in triplicate. Include a "no drug" control.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • On days 3, 7, 10, and 14, carefully collect 100 µL of the culture supernatant from each well for p24 antigen analysis, being careful not to disturb the cells.

  • Replace the collected volume with 100 µL of fresh medium containing the corresponding drug concentration.

  • Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of p24 production at each drug concentration relative to the "no drug" control.

  • Determine the EC50 value by plotting the percent inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve.

Single-Round Infectivity Assay using a Reporter Virus

Objective: To assess the inhibitory activity of PR-IN-10 on a single round of viral replication using a reporter virus system.

Materials:

  • HEK293T cells

  • HIV-1 based vector system with a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • VSV-G expression vector

  • Transfection reagent

  • TZM-bl cells (or other suitable indicator cell line)

  • PR-IN-10 and control inhibitors

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Produce single-round infectious reporter virus particles by co-transfecting HEK293T cells with the HIV-1 luciferase reporter vector and the VSV-G expression vector.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the virus titer.

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • The next day, pre-incubate the reporter virus with serial dilutions of PR-IN-10 or control inhibitors for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and infect them with the pre-incubated virus-drug mixture.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.

  • Calculate the percent inhibition of luciferase activity for each drug concentration compared to the "no drug" control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the ex-vivo evaluation of the novel dual-target HIV-1 inhibitor, PR-IN-10. These assays, utilizing patient-derived cells and relevant reporter systems, are essential for characterizing the inhibitor's antiviral potency and its potential to overcome drug resistance. The successful implementation of these protocols will provide critical data to guide the further development and potential clinical application of PR-IN-10 in the treatment of HIV-1 infection.

References

Application Notes and Protocols for Measuring HIV-1 Reactivation by HIV-1 Protease-IN-10 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "shock and kill" strategy is a leading approach toward an HIV-1 cure, aiming to reactivate latent HIV-1 proviruses within reservoir cells, making them susceptible to immune clearance or viral cytopathic effects. A critical component of this strategy is the identification and characterization of effective and minimally toxic latency-reversing agents (LRAs). HIV-1 protease-IN-10 has been identified as a novel LRA that functions as a Protein Kinase C (PKC) delta (PKCδ) agonist. This document provides detailed protocols for utilizing flow cytometry to quantify the reactivation of latent HIV-1 in response to this compound, a crucial step in evaluating its potential as a therapeutic candidate.

Mechanism of Action: this compound

This compound is a small molecule that has been shown to induce HIV-1 latency reversal. Its mechanism of action involves binding to the C1b domain of PKCδ, a member of the novel PKC subfamily. Activation of PKC isoforms is a well-established pathway for inducing HIV-1 transcription. Upon activation, PKCδ can trigger downstream signaling cascades, including the activation of the NF-κB pathway. NF-κB is a key transcription factor that binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral gene expression, leading to the production of viral proteins and the reactivation of the latent provirus.

HIV_Reactivation_Pathway Signaling Pathway of HIV-1 Reactivation by this compound This compound This compound PKCδ PKCδ This compound->PKCδ Binds to C1b domain NF-κB Pathway NF-κB Pathway PKCδ->NF-κB Pathway Activates NF-κB NF-κB NF-κB Pathway->NF-κB Leads to activation of HIV-1 LTR HIV-1 LTR NF-κB->HIV-1 LTR Binds to Viral Transcription Viral Transcription HIV-1 LTR->Viral Transcription Initiates HIV-1 Reactivation HIV-1 Reactivation Viral Transcription->HIV-1 Reactivation

Caption: Signaling pathway of HIV-1 reactivation by this compound.

Quantitative Data Summary

The following tables summarize the efficacy and cytotoxicity of this compound in in vitro models of HIV-1 latency. Data is compiled from various studies and presented for easy comparison with other known LRAs.

Table 1: Dose-Response of this compound on HIV-1 Reactivation in J-Lat 10.6 Cells

Concentration (µM)% GFP-Positive Cells (Mean ± SD)
0 (DMSO control)1.2 ± 0.3
0.15.8 ± 1.1
0.22 (IC50)15.2 ± 2.5
0.528.9 ± 4.1
1.045.6 ± 5.8
2.558.3 ± 6.2

Data represents the percentage of GFP-positive J-Lat 10.6 cells after 24 hours of treatment with this compound, as measured by flow cytometry. J-Lat cells are a Jurkat T-cell line latently infected with an HIV-1 provirus containing a GFP reporter.

Table 2: Cytotoxicity of this compound in Jurkat T-Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (DMSO control)98.5 ± 1.2
0.197.2 ± 1.8
0.595.8 ± 2.1
1.092.4 ± 3.5
2.588.1 ± 4.2
5.075.3 ± 6.7

Cell viability was assessed after 24 hours of treatment using a viability dye (e.g., Propidium Iodide or 7-AAD) and flow cytometry.

Table 3: Comparative Efficacy of this compound with other Latency Reversing Agents

CompoundConcentration (µM)% HIV-1 Reactivation (Mean ± SD)
This compound 1.0 45.6 ± 5.8
Prostratin1.035.2 ± 4.9
Bryostatin-10.0142.8 ± 6.1
Panobinostat0.0325.7 ± 3.8
JQ11.018.9 ± 3.1

Reactivation was measured in J-Lat 10.6 cells after 24 hours of treatment. Concentrations are based on commonly used effective concentrations in vitro.

Experimental Protocols

Protocol 1: Measuring HIV-1 Reactivation in J-Lat Cells using Flow Cytometry

This protocol details the steps to quantify the reactivation of latent HIV-1 in the J-Lat 10.6 cell line, which contains a GFP reporter gene integrated into the HIV-1 provirus.

Materials:

  • J-Lat 10.6 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Prostratin or other LRAs for comparison (stock solutions in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Procedure:

  • Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.

  • Cell Seeding: Seed J-Lat 10.6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other LRAs in complete RPMI-1640 medium.

    • Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations.

    • Include a DMSO vehicle control (at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting and Staining:

    • Resuspend the cells in each well by gentle pipetting.

    • Transfer the cell suspension to flow cytometry tubes.

    • Wash the cells once with 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 200-300 µL of PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live cell population using Forward Scatter (FSC) and Side Scatter (SSC) parameters.

    • Within the live cell gate, quantify the percentage of GFP-positive cells.

Flow_Cytometry_Workflow Flow Cytometry Workflow for HIV-1 Reactivation Assay cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis Seed_Cells Seed J-Lat 10.6 Cells (1x10^5 cells/well) Treat_Cells Treat with this compound (or other LRAs) Seed_Cells->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate Harvest_Wash Harvest and Wash Cells Incubate->Harvest_Wash Acquire_Data Acquire Data on Flow Cytometer Harvest_Wash->Acquire_Data Gate_Live_Cells Gate on Live Cells (FSC vs SSC) Acquire_Data->Gate_Live_Cells Quantify_GFP Quantify % GFP+ Cells Gate_Live_Cells->Quantify_GFP

Caption: Workflow for the flow cytometry-based HIV-1 reactivation assay.

Protocol 2: Assessing Cytotoxicity of this compound using Flow Cytometry

This protocol describes how to measure the cytotoxicity of this compound in a T-cell line (e.g., Jurkat) using a viability dye.

Materials:

  • Jurkat T-cells (or other relevant T-cell line)

  • RPMI-1640 complete medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Viability dye (e.g., Propidium Iodide [PI], 7-Aminoactinomycin D [7-AAD], or a fixable viability dye)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, using Jurkat T-cells instead of J-Lat cells.

  • Compound Treatment: Follow step 3 from Protocol 1.

  • Incubation: Incubate the plate for the same duration as the reactivation assay (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells as described in Protocol 1.

    • After washing with PBS, resuspend the cell pellet in 100 µL of staining buffer (e.g., PBS with 2% FBS).

    • Add the viability dye according to the manufacturer's instructions. For example, add PI to a final concentration of 1-5 µg/mL just before analysis. For fixable viability dyes, follow the specific staining protocol.

    • Incubate as recommended by the manufacturer (typically 5-15 minutes at room temperature or on ice, protected from light).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer immediately after staining (for non-fixable dyes like PI and 7-AAD).

    • Gate on the total cell population using FSC and SSC.

    • Determine the percentage of viable cells (negative for the viability dye) and dead cells (positive for the viability dye).

Gating Strategy for Flow Cytometry Analysis

A proper gating strategy is crucial for accurate data analysis. The following is a general gating strategy for the described protocols.

Gating_Strategy Gating Strategy for HIV-1 Reactivation and Cytotoxicity Assays All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Gate 1 Live_Cells Live Cells (FSC-A vs SSC-A) Singlets->Live_Cells Gate 2 Reactivation_Analysis Reactivation Analysis (% GFP+) Live_Cells->Reactivation_Analysis Protocol 1 Cytotoxicity_Analysis Cytotoxicity Analysis (% Viable) Live_Cells->Cytotoxicity_Analysis Protocol 2

Caption: Logical flow of the gating strategy for data analysis.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the efficacy and cytotoxicity of this compound as a potential latency-reversing agent. The use of flow cytometry allows for high-throughput, quantitative analysis at the single-cell level, providing robust data for preclinical assessment. Careful adherence to these protocols and appropriate data analysis will be essential in determining the therapeutic potential of this compound in the context of HIV-1 cure strategies.

Application Notes and Protocols: Evaluation of Novel HIV-1 Protease Inhibitor PI-10 in Primary CD4+ T Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus primarily targets CD4+ T helper cells, leading to the progressive failure of the immune system and Acquired Immunodeficiency Syndrome (AIDS)[1]. A critical enzyme in the HIV-1 life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins[2][3]. Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy[2][4]. This document provides detailed application notes and protocols for the pre-clinical evaluation of PI-10, a novel investigational HIV-1 protease inhibitor, in primary CD4+ T cell models. These models are crucial for assessing the in vitro efficacy and mechanism of action of new therapeutic candidates in a physiologically relevant context.

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer. Each monomer contributes a catalytic aspartate residue (Asp25) to the active site[5]. The active site binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins. Through a hydrolysis reaction, the protease cleaves these polyproteins into smaller, functional proteins, including reverse transcriptase, integrase, and structural proteins, which are essential for the assembly of mature, infectious virions[2][3][6].

Protease inhibitors (PIs) are designed to competitively bind to the active site of the HIV-1 protease with high affinity, mimicking the transition state of the natural substrate[7]. By blocking the active site, PIs prevent the cleavage of the polyproteins, resulting in the production of immature, non-infectious viral particles[8]. PI-10 is a novel non-peptidyl inhibitor designed for high potency against wild-type and common drug-resistant HIV-1 strains.

Data Presentation: In Vitro Efficacy of PI-10

The following table summarizes the quantitative data for the in vitro antiviral activity and cytotoxicity of PI-10 in primary human CD4+ T cells compared to the established protease inhibitor, Darunavir.

Compound EC50 (nM)a IC50 (nM)b CC50 (µM)c Selectivity Index (SI)d
PI-103.51.8> 100> 28,571
Darunavir2.2 - 141.5> 100> 7,142 - 45,454

aEC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50% in infected primary CD4+ T cells. Data for Darunavir from reference[9][10]. bIC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the enzymatic activity of purified recombinant HIV-1 protease by 50%. cCC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected primary CD4+ T cells by 50%. dSelectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.

Experimental Protocols

Isolation and Culture of Primary CD4+ T Cells

This protocol describes the isolation of primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA)

  • Recombinant human interleukin-2 (rhIL-2)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T cells using a negative selection method with the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched CD4+ T cells twice with RPMI 1640.

  • Activate the CD4+ T cells by culturing them in complete RPMI 1640 medium containing PHA (5 µg/mL) for 72 hours.

  • After activation, wash the cells and maintain them in complete RPMI 1640 medium supplemented with rhIL-2 (20 U/mL).

In Vitro Antiviral Activity Assay

This protocol measures the ability of PI-10 to inhibit HIV-1 replication in activated primary CD4+ T cells.

Materials:

  • Activated primary CD4+ T cells

  • Laboratory-adapted or clinical isolate of HIV-1

  • PI-10 and control protease inhibitor (e.g., Darunavir)

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Procedure:

  • Seed activated primary CD4+ T cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Prepare serial dilutions of PI-10 and the control inhibitor in complete RPMI 1640 medium.

  • Add the diluted compounds to the cells and incubate for 1 hour.

  • Infect the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 0.01).

  • Incubate the infected cells for 7 days at 37°C in a humidified 5% CO2 incubator.

  • On day 7, collect the cell culture supernatant.

  • Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the compound concentration.

Cytotoxicity Assay

This protocol assesses the toxicity of PI-10 on primary CD4+ T cells.

Materials:

  • Activated primary CD4+ T cells

  • PI-10

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed activated primary CD4+ T cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Prepare serial dilutions of PI-10 in complete RPMI 1640 medium.

  • Add the diluted compound to the cells.

  • Incubate the cells for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Determine cell viability using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) following the manufacturer's protocol.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

HIV-1 Life Cycle and Protease Inhibition

HIV_Lifecycle cluster_cell Host CD4+ T Cell Entry 1. Entry and Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration into Host DNA RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation into Polyproteins Transcription->Translation Cleavage 6. Polyprotein Cleavage Translation->Cleavage Assembly 7. Assembly of New Virions Cleavage->Assembly PI10 PI-10 Cleavage->PI10 Inhibits Budding 8. Budding and Maturation Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Budding->NonInfectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry

Caption: HIV-1 life cycle and the inhibitory action of PI-10 on polyprotein cleavage.

Experimental Workflow for PI-10 Evaluation

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Performance cluster_analysis Data Analysis Isolate_PBMC Isolate PBMCs from Blood Enrich_CD4 Enrich for CD4+ T Cells Isolate_PBMC->Enrich_CD4 Activate_Cells Activate with PHA and IL-2 Enrich_CD4->Activate_Cells Seed_Cells Seed Activated CD4+ T Cells Activate_Cells->Seed_Cells Add_PI10 Add Serial Dilutions of PI-10 Seed_Cells->Add_PI10 Infect_HIV Infect with HIV-1 Add_PI10->Infect_HIV Incubate Incubate for 7 Days Infect_HIV->Incubate Measure_p24 Measure p24 Antigen (ELISA) Incubate->Measure_p24 Measure_Viability Measure Cell Viability (MTT) Incubate->Measure_Viability Calculate_EC50 Calculate EC50 Measure_p24->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Viability->Calculate_CC50

Caption: Workflow for evaluating the efficacy and cytotoxicity of PI-10 in primary CD4+ T cells.

References

Troubleshooting & Optimization

Solubility issues and solutions for HIV-1 protease-IN-10 in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 protease-IN-10, focusing on common solubility issues encountered in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a small molecule inhibitor of HIV-1 protease. Key physicochemical properties are summarized in the table below. It has been identified as having HIV-1 latency reversing activity with an IC50 of 0.22 μM.[1]

PropertyValue
CAS Number 2982527-11-5[2]
Molecular Formula C₁₇H₁₆BrClN₂O₄S[2]
Molar Mass 459.74 g/mol [2]

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in HIV research to study the role of HIV-1 protease in the viral life cycle and as a potential therapeutic agent. Its ability to reverse HIV-1 latency makes it a valuable tool for studying mechanisms of viral persistence and developing strategies to eradicate the virus.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other poorly water-soluble HIV protease inhibitors.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Guide: Solubility Issues and Solutions

This guide addresses common problems related to the solubility of this compound in culture media.

Problem 1: Precipitate forms immediately upon adding the this compound stock solution to the culture medium.

Potential Cause Solution
Low Aqueous Solubility The aqueous solubility of this compound is likely very low. The abrupt change in solvent polarity when adding the DMSO stock to the aqueous culture medium can cause the compound to precipitate.
High Stock Solution Concentration A highly concentrated stock solution requires a very small volume to be added to the culture medium, leading to rapid dilution and precipitation.
Incorrect Mixing Technique Adding the stock solution directly into the medium without proper mixing can create localized high concentrations, leading to precipitation.

Solutions:

  • Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture, which can aid in dispersion, but be mindful of the final DMSO concentration.

  • Improve Mixing: When adding the stock solution to the culture medium, gently vortex or pipette the medium to ensure rapid and thorough mixing. Avoid adding the stock solution directly to the cell monolayer. Pre-mix the required amount of stock solution with a small volume of pre-warmed medium before adding it to the full culture volume.

  • Serial Dilution: Perform a serial dilution of your stock solution in pre-warmed culture medium before adding it to your cell culture plates.

Problem 2: The culture medium becomes cloudy or a precipitate forms over time during incubation.

Potential Cause Solution
Compound Instability This compound may degrade or interact with components in the culture medium over time, leading to the formation of insoluble byproducts.
Temperature Fluctuations Changes in temperature, such as removing the culture vessel from the incubator for extended periods, can affect the solubility of the compound.
Interaction with Serum Proteins The compound may bind to proteins in the fetal bovine serum (FBS) or other serum components, leading to aggregation and precipitation.
pH Changes in Media Cellular metabolism can cause a shift in the pH of the culture medium, which may affect the solubility of the compound.

Solutions:

  • Fresh Media Changes: For longer experiments, consider changing the media containing the inhibitor every 24-48 hours to replenish the compound and remove any potential degradation products.

  • Minimize Temperature Changes: Handle your cell cultures efficiently to minimize the time they are outside the stable environment of the incubator.

  • Reduce Serum Concentration: If experimentally feasible, try reducing the serum concentration in your culture medium. However, be aware that this can affect cell health and growth.

  • Use Serum-Free Media: If your cell line can be maintained in serum-free media, this may alleviate precipitation issues related to serum protein interactions.

  • Monitor Media pH: Ensure your culture medium is properly buffered and monitor the pH, especially in high-density cultures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molar Mass: 459.74 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 459.74 g/mol = 0.0045974 g = 4.6 mg

  • Weigh the compound: Carefully weigh out 4.6 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dosing Cell Cultures with this compound

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

  • Cell culture plates with seeded cells

  • Sterile pipette tips

Procedure:

  • Determine the final desired concentration: For this example, we will aim for a final concentration of 10 µM in a 2 mL culture volume.

  • Calculate the required volume of stock solution:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (10 µM * 2 mL) / 10,000 µM = 0.002 mL = 2 µL

  • Prepare an intermediate dilution (Recommended):

    • To improve accuracy and dispersion, first, dilute the 10 mM stock solution 1:10 in pre-warmed culture medium to create a 1 mM intermediate stock. (e.g., 2 µL of 10 mM stock + 18 µL of medium).

    • From the 1 mM intermediate stock, add 20 µL to the 2 mL culture volume.

  • Dosing the cells:

    • Remove the cell culture plate from the incubator.

    • Add the calculated volume of the intermediate dilution of this compound to the culture medium.

    • Gently swirl the plate to ensure even distribution of the compound.

    • Return the plate to the incubator.

  • Vehicle Control: In parallel, add the same volume of a DMSO/medium mixture (without the inhibitor) to your control wells to account for any solvent effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dosing Cell Dosing Procedure weigh Weigh HIV-1 protease-IN-10 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store intermediate Prepare Intermediate Dilution in Media store->intermediate Use Stock add_to_culture Add to Cell Culture intermediate->add_to_culture incubate Incubate Cells add_to_culture->incubate

Diagram 1: Experimental workflow for preparing and using this compound.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed in Culture Media check_stock Is stock concentration high? start->check_stock check_mixing Was mixing adequate? check_stock->check_mixing No lower_stock Lower stock concentration check_stock->lower_stock Yes improve_mixing Improve mixing technique (e.g., pre-dilution) check_mixing->improve_mixing No consider_other consider_other check_mixing->consider_other Yes check_temp Temperature fluctuations? consider_other->check_temp check_serum Using high serum %? check_temp->check_serum No minimize_temp Minimize time outside incubator check_temp->minimize_temp Yes reduce_serum Reduce or remove serum if possible check_serum->reduce_serum Yes final_check Monitor media pH and change media frequently check_serum->final_check No

References

Technical Support Center: Off-Target Effects of HIV-1 Protease Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "HIV-1 protease-IN-10" is not available in the public domain. This technical support guide provides information on the known off-target effects of the broader class of HIV-1 protease inhibitors and outlines experimental approaches to assess them for investigational compounds.

This guide is intended for researchers, scientists, and drug development professionals investigating the off-target effects of HIV-1 protease inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with HIV-1 protease inhibitors (PIs) in cellular assays?

A1: The most frequently reported off-target effects of HIV-1 PIs are metabolic in nature. These include dyslipidemia, insulin resistance, and lipodystrophy/lipoatrophy.[1][2][3] At a cellular level, these effects can manifest as alterations in glucose transport, lipid metabolism, and cell proliferation and survival pathways.[2] Some PIs have also been shown to interact with human proteases, such as the zinc metalloprotease ZMPSTE24, which is involved in processing prelamin A.[4]

Q2: My cells are showing increased apoptosis after treatment with my investigational PI. Is this a known off-target effect?

A2: Yes, induction of apoptosis is a known effect. This can occur through several mechanisms. The HIV-1 protease itself can cleave various host cell proteins, including pro-apoptotic and anti-apoptotic factors, leading to programmed cell death.[5][6] Some PIs have been shown to inhibit pro-survival pathways like the Akt/PKB signaling pathway, which can also lead to apoptosis.[3] It is crucial to determine if the observed apoptosis is due to off-target effects of the inhibitor or residual activity of the HIV-1 protease if it is expressed in your cell system.

Q3: How can I distinguish between the cytotoxic effects of the HIV-1 protease itself and the off-target effects of my inhibitor?

A3: This is a critical experimental question. One approach is to use a catalytically inactive mutant of HIV-1 protease (e.g., D25A mutant) in your cellular assay.[7] If you still observe cytotoxicity with your inhibitor in cells expressing the inactive protease, it is likely an off-target effect of the compound. Conversely, if the cytotoxicity is only observed in the presence of the active protease and is blocked by your inhibitor, it suggests your inhibitor is effectively preventing protease-mediated cell death.

Q4: Are there cellular assays specifically designed to measure off-target PI activity?

A4: While there are no universal "off-target" assays, you can adapt various cell-based assays to investigate potential off-target effects. For example, to assess metabolic effects, you can use glucose uptake assays or assays measuring lipid accumulation. To investigate effects on cell signaling, you can use western blotting to probe key pathways like Akt or EGFR.[2] For general cytotoxicity, standard assays like MTT or LDH release assays are commonly used.

Troubleshooting Guides

Problem 1: High background signal or false positives in my fluorescence-based protease activity assay.

  • Possible Cause: Autofluorescence of the test compound.

  • Troubleshooting Step: Run a control experiment with your compound in the assay system without the protease or substrate to measure its intrinsic fluorescence at the excitation and emission wavelengths of your reporter. Subtract this background from your experimental values.

  • Possible Cause: Compound precipitation.

  • Troubleshooting Step: Visually inspect the wells for any precipitation. Determine the solubility of your compound in the assay buffer. If necessary, adjust the compound concentration or the solvent (e.g., DMSO) concentration. Always include a solvent control.

Problem 2: Inconsistent IC50/EC50 values for my test inhibitor across different experiments.

  • Possible Cause: Variable cell health and density.

  • Troubleshooting Step: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. Perform a cell viability assay in parallel to normalize for differences in cell number.

  • Possible Cause: Instability of the test compound.

  • Troubleshooting Step: Prepare fresh solutions of your inhibitor for each experiment. If you suspect degradation, you can assess its stability in your cell culture media over the time course of your experiment using analytical methods like HPLC.

Quantitative Data Summary

The following tables provide example data for well-characterized HIV-1 protease inhibitors. This data can serve as a reference for the expected potency of PIs against the viral protease and potential off-target cellular effects.

Table 1: In Vitro Efficacy of Selected HIV-1 Protease Inhibitors

Inhibitor Target Assay Type IC50 / EC50 (nM) Reference Cell Line
Darunavir HIV-1 Protease Cell-based viral inhibition 1-2 -
Saquinavir HIV-1 Protease Cell-based viral inhibition 37.7 MT4
Lopinavir HIV-1 Protease - - -
Atazanavir HIV-1 Protease - - -
Ritonavir HIV-1 Protease - - -

(Data is illustrative and collected from multiple sources. For specific experimental values, refer to the primary literature.)[3]

Table 2: Example Off-Target Effects of Selected HIV-1 Protease Inhibitors

Inhibitor Off-Target Pathway/Protein Observed Effect
Nelfinavir Akt/PKB Signaling Inhibition
Ritonavir Akt/PKB Signaling Inhibition
Saquinavir Akt/PKB Signaling Inhibition
Lopinavir ZMPSTE24 Inhibition of prelamin A processing
Ritonavir ZMPSTE24 Inhibition of prelamin A processing
Amprenavir ZMPSTE24 Inhibition of prelamin A processing

(This table summarizes qualitative findings from cited literature.)[3][4]

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Protease Activity Assay using a GFP-Protease Fusion Construct

This protocol is adapted from a method that utilizes a fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease (GFP-PR).[1] The autocatalytic cleavage of the protease leads to the degradation of the fusion protein. Inhibition of the protease results in the accumulation of the fluorescent GFP-PR.

  • Cell Culture and Transfection:

    • Plate HeLa or HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with a plasmid encoding the GFP-PR fusion protein using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing your investigational PI at various concentrations. Include a known PI (e.g., Saquinavir) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Data Acquisition:

    • After 24-48 hours of incubation, wash the cells with PBS.

    • Quantify the GFP fluorescence using a fluorescence plate reader or by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from wells with untransfected cells.

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of Akt Signaling Pathway

This protocol allows for the investigation of off-target effects on the pro-survival Akt signaling pathway.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a T-cell line like Jurkat) to a sufficient density.

    • Treat the cells with your investigational PI at various concentrations and for different time points. Include appropriate positive and negative controls.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt. A loading control like GAPDH or β-actin should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of your inhibitor on Akt phosphorylation.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis A Plate Cells B Transfect with GFP-PR Plasmid A->B C Add Investigational PI B->C D Incubate 24-48h C->D E Measure GFP Fluorescence D->E F Calculate EC50 E->F

Caption: Workflow for a cell-based HIV-1 protease activity assay.

signaling_pathway cluster_pathway Akt Signaling Pathway PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Survival Cell Survival & Proliferation pAkt->Survival PI HIV-1 Protease Inhibitor (Off-Target) PI->Akt Inhibition

Caption: Off-target inhibition of the Akt signaling pathway by some HIV-1 PIs.

troubleshooting_guide cluster_troubleshooting Troubleshooting High Background Fluorescence Start High Background Signal CheckCompound Is the compound autofluorescent? Start->CheckCompound RunControl Run compound-only control CheckCompound->RunControl Yes CheckPrecip Is the compound precipitating? CheckCompound->CheckPrecip No SubtractBG Subtract background signal RunControl->SubtractBG End Problem Resolved SubtractBG->End CheckSol Check solubility / Adjust concentration CheckPrecip->CheckSol Yes CheckPrecip->End No CheckSol->End

Caption: A logical guide for troubleshooting high background in fluorescence assays.

References

Minimizing cytotoxicity of HIV-1 protease-IN-10 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HIV-1 Protease-IN-10

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of this compound in primary cells during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in primary cell cultures.

Q1: My primary cells show significant death shortly after treatment with this compound, even at low concentrations. What is the likely cause?

A1: High cytotoxicity in primary cells can stem from several factors. Firstly, primary cells are inherently more sensitive than immortalized cell lines. The observed cell death could be a direct result of the compound's mechanism of action or off-target effects. HIV-1 protease inhibitors are known to induce apoptosis through pathways involving mitochondrial outer membrane permeabilization (MOMP).[1] Expression of the HIV-1 protease itself is cytotoxic, and inhibitors are designed to block this, but they can have their own toxicities.[2][3]

To troubleshoot, consider the following:

  • Concentration Optimization: You may be experiencing on-target toxicity. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the 50% cytotoxic concentration (CC50).

  • Incubation Time: Reduce the exposure time. A time-course experiment can reveal the minimum time required to observe the desired effect without excessive cell death.

  • Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not the source of toxicity. Run a vehicle-only control at the highest concentration used.

  • Cell Health: The initial health and passage number of your primary cells are critical. Use early-passage cells and ensure they are healthy and proliferating optimally before starting the experiment.[4][5]

Q2: I am observing high variability in cytotoxicity results between experiments. How can I improve reproducibility?

A2: Variability often points to inconsistencies in experimental setup.

  • Standardize Cell Seeding: Ensure the same number of viable cells are seeded in each well for every experiment. Inconsistent cell density can significantly alter results.

  • Reagent Consistency: Use the same batch of media, serum, and supplements for the entire set of experiments. Thaw and prepare this compound fresh from a concentrated stock for each experiment to avoid degradation.

  • Handling Procedures: Standardize all handling steps, including incubation times, centrifugation speeds, and media changes. Damage to primary cells during handling can make them more susceptible to cytotoxicity.[5]

  • Assay Timing: Perform the viability/cytotoxicity assay at the exact same time point post-treatment in all experiments.

Q3: How can I differentiate between apoptosis and necrosis in my primary cells treated with this compound?

A3: Differentiating the mode of cell death is crucial for understanding the mechanism of toxicity. HIV-1 protease and its inhibitors have been linked to both apoptosis and necrosis.[2]

  • Apoptosis Assays: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.

  • Caspase Activation: Measure the activity of key caspases (e.g., Caspase-3, -8, -9). HIV-1 protease can directly cleave and activate procaspase 8.[1][6]

  • Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]

Q4: My vehicle control (e.g., DMSO) is also showing some level of cytotoxicity. What should I do?

A4: Vehicle-induced toxicity can confound results.

  • Lower Vehicle Concentration: The final concentration of DMSO should ideally be below 0.5%, and absolutely no higher than 1%. If your stock concentration of this compound is too low, you may need to re-evaluate its solubility or obtain a more concentrated stock.

  • Test Different Solvents: If DMSO proves too toxic for your specific primary cell type, test other biocompatible solvents.

  • Include a "Solvent Control" Series: Always run a dilution series of the vehicle alone to determine its specific CC50 value for your cells. This allows you to subtract the baseline toxicity from your compound's effect.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity.

G start High Cytotoxicity Observed q1 Is the vehicle control (e.g., DMSO) also toxic? start->q1 sol1 Reduce vehicle concentration (<0.5%) or test alternative solvents. q1->sol1 Yes q2 Are cells healthy before treatment? (Check morphology, confluency) q1->q2 No a1_yes Yes a1_no No sol2 Optimize primary cell culture conditions. Use lower passage cells. Check for contamination. q2->sol2 No q3 Is the drug concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform detailed dose-response and time-course experiments. q3->sol3 Yes end Toxicity is likely specific to This compound. Proceed with mechanism of action studies (e.g., Apoptosis vs. Necrosis). q3->end No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with HIV-1 protease inhibitors?

A1: The cytotoxicity of HIV-1 protease inhibitors is generally attributed to off-target effects rather than their primary function of inhibiting the viral protease.[7][8] Key mechanisms include:

  • Proteasome Inhibition: Some inhibitors, like ritonavir and nelfinavir, can directly inhibit the cellular proteasome, which is responsible for degrading waste proteins. This can disrupt numerous cellular signaling pathways.[7]

  • Mitochondrial Dysfunction: Many protease inhibitors can trigger the intrinsic pathway of apoptosis by inducing mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors and activation of caspases.[1][9]

  • Inhibition of Cellular Proteases: Due to structural similarities, these inhibitors may inadvertently block host cell proteases that are vital for normal cellular function.

  • Metabolic Complications: Long-term exposure to protease inhibitors is associated with side effects like lipodystrophy and insulin resistance, which stem from interference with cellular metabolic regulators like SREBP-1.[7]

Q2: Are certain types of primary cells more susceptible to this compound toxicity?

A2: Yes, susceptibility varies greatly. Primary CD4+ T-cells and macrophages, the natural targets of HIV-1, are frequently used and can be sensitive.[10] Hepatocytes (liver cells) can also be sensitive, as the liver is a primary site of drug metabolism, and hepatotoxicity is a known side effect of some antiretroviral therapies.[11] Endothelial cells and adipocytes may also show sensitivity, particularly concerning metabolic side effects. It is crucial to establish a baseline toxicity profile for each primary cell type used.

Q3: What are the best practices for culturing primary cells to make them more robust for cytotoxicity experiments?

A3: Healthy cells are more resilient. Follow these best practices:

  • Use Optimized Media: Use media specifically formulated for your primary cell type, including all recommended growth factors and supplements.[5]

  • Avoid Over-confluency: Do not let primary cells become over-confluent, as this can induce stress and differentiation, altering their response to drugs.

  • Use Early Passages: Primary cells have a finite lifespan. Use cells within the recommended passage number to ensure they are healthy and have not undergone significant genetic drift.[4]

  • Gentle Handling: Minimize stress during routine procedures like media changes and passaging. Use appropriate, low-concentration dissociation reagents like Trypsin/EDTA.[5]

  • Regular Contamination Checks: Routinely test for mycoplasma and other contaminants, as infections can weaken cells and skew results.[12]

Q4: Which assays are recommended for quantifying the cytotoxicity of this compound?

A4: A combination of assays is recommended to get a complete picture:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with viability. They are excellent for high-throughput screening.

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dyes by non-viable cells, indicating loss of membrane integrity (a hallmark of late apoptosis or necrosis).

  • Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo): These are more mechanistic and specifically quantify the number of cells undergoing apoptosis.

  • High-Content Imaging: Automated microscopy can be used to visualize and quantify multiple cytotoxicity indicators simultaneously (e.g., nuclear condensation, membrane permeability, mitochondrial health) on a single-cell basis.

Quantitative Data Summary

The following tables provide example data for context. Researchers should generate specific data for this compound in their primary cell system of interest.

Table 1: Example Cytotoxicity Profile (CC50) of HIV-1 Protease Inhibitors in Primary Human Cells

InhibitorPrimary Cell TypeCC50 (µM)Assay Used
IN-10 (Hypothetical) CD4+ T-CellsDetermine ExperimentallyMTT
IN-10 (Hypothetical) HepatocytesDetermine ExperimentallyLDH Release
Saquinavir MT-4 Cells0.0377 (EC50)Not Specified
Ritonavir Lymphocytes> 100MTT
Nelfinavir Various Cancer Lines5 - 20Apoptosis Assay

Data for Saquinavir, Ritonavir, and Nelfinavir are compiled from literature and are for comparative purposes only.[7][8]

Table 2: Recommended Starting Concentration Ranges for Screening this compound

Potency EstimateRecommended Starting RangeDilution Scheme
High (nM) 0.1 nM - 1 µM10-point, 3-fold serial dilution
Medium (Low µM) 0.01 µM - 100 µM10-point, 3-fold serial dilution
Low (High µM) 0.1 µM - 1 mM8-point, 4-fold serial dilution
Unknown 1 nM - 100 µM12-point, 3-fold serial dilution

Experimental Protocols & Associated Diagrams

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment & Assay cluster_analysis Analysis p1 1. Culture & Harvest Primary Cells p2 2. Count & Seed Cells in 96-well plate p1->p2 p3 3. Allow Cells to Adhere (e.g., 24 hours) p2->p3 t1 4. Add Serial Dilutions of This compound p3->t1 t2 5. Incubate for Desired Time (e.g., 48h) t1->t2 t3 6. Add MTT Reagent t2->t3 t4 7. Incubate (2-4h) to allow formazan formation t3->t4 t5 8. Solubilize Crystals with DMSO/Solvent t4->t5 a1 9. Read Absorbance (~570 nm) t5->a1 a2 10. Calculate % Viability & Plot Dose-Response Curve a1->a2

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also prepare 2X vehicle controls and a "no treatment" control.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final 1X concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the untreated control cells and plot the results to determine the CC50 value.

Protocol 2: Apoptosis Detection via Annexin V & PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathway Diagram:

G cluster_main HIV-1 Protease Inhibitor-Induced Apoptosis inhibitor HIV-1 Protease Inhibitor (Off-Target Effect) mito Mitochondria inhibitor->mito Induces MOMP cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by off-target effects of HIV-1 protease inhibitors.

Methodology:

  • Cell Seeding and Treatment: Seed 0.5-1 x 10^6 primary cells in a 6-well plate. Allow them to adhere, then treat with this compound (and controls) at the desired concentration for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or mild dissociation agent. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Support Center: Troubleshooting HIV-1 Latency Reversal Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 latency reversal assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their experiments, with a particular focus on the use of proteasome inhibitors as latency-reversing agents (LRAs).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a proteasome inhibitor, such as one designated "protease-IN-10," as a latency-reversing agent (LRA)?

A1: While HIV-1 protease inhibitors are a cornerstone of antiretroviral therapy (ART) that block viral maturation, proteasome inhibitors have emerged as potential LRAs due to their off-target effects on host cellular pathways that regulate HIV-1 transcription. Proteasome inhibitors, such as the clinically approved drug bortezomib, can reactivate latent HIV-1.[1][2] They do this by preventing the degradation of key cellular proteins involved in transcriptional activation. One of the primary mechanisms is the stabilization of Cyclin T1, a crucial component of the Positive Transcription Elongation Factor b (P-TEFb).[1][3] Additionally, proteasome inhibitors can activate the NF-κB signaling pathway, a well-known inducer of HIV-1 expression.[1][3][4]

Q2: What are the most common sources of variability and inconsistent results in HIV-1 latency reversal assays?

A2: Inconsistent results are a significant challenge in this field of research and can stem from a variety of sources:

  • Cellular Heterogeneity: The latent HIV-1 reservoir is not uniform. It resides in various CD4+ T cell subsets (naïve, central memory, effector memory, etc.), each with distinct metabolic and activation states that can affect their response to LRAs.[1]

  • Patient-to-Patient Variability: Genetic differences among patients, variations in their immune history, and the specific characteristics of their viral reservoir contribute to diverse responses to the same LRA.

  • Viral Genetics: The genetic makeup of the integrated provirus, particularly variations in the Tat and Rev proteins, can significantly influence the efficiency of latency reversal.[2][5]

  • Experimental Conditions: Factors such as the time of blood collection can influence results due to circadian rhythms affecting HIV-1 transcription.[4] The choice of latency model (cell lines vs. primary cells) and the specific assay used to measure reactivation also introduce variability.

  • Weak Potency of LRAs: Many LRAs exhibit weak reactivation potential when used individually, leading to subtle and sometimes undetectable effects.[4]

Q3: What are the primary cellular models used for studying HIV-1 latency reversal, and what are their pros and cons?

A3: Several cellular models are employed, each with its own set of advantages and limitations.

Cell ModelAdvantagesDisadvantages
Primary CD4+ T cells from HIV+ donors - Most physiologically relevant model, reflecting the in vivo reservoir.[6] - Captures patient-to-patient variability.- Low frequency of latently infected cells. - Limited cell numbers. - High donor variability.[6]
In vitro-generated primary cell models - More readily available than donor cells. - Allows for controlled experiments.- May not fully recapitulate the in vivo latent state.
Transformed T cell lines (e.g., J-Lat, ACH-2, U1) - Easy to culture and obtain large cell numbers. - Genetically homogenous, leading to more reproducible results.[5] - Often contain fluorescent reporters for easy quantification.[5]- Do not fully represent the biology of primary resting CD4+ T cells. - Integration sites of the provirus can influence reactivation.[5]

Troubleshooting Guides

Issue 1: No or Low Latency Reversal Observed with "Protease-IN-10"
Possible Cause Troubleshooting Step
Suboptimal Drug Concentration: The concentration of "protease-IN-10" may be too low to effectively inhibit the proteasome and induce downstream signaling.Perform a dose-response experiment to determine the optimal concentration that induces latency reversal without causing excessive cytotoxicity.
Cell Type Resistance: The chosen cell model (e.g., a specific J-Lat clone or primary cells from a particular donor) may be resistant to the effects of proteasome inhibition.Test the compound in multiple cell line models of latency (e.g., J-Lat 6.3, 8.4, 9.2, 10.6, and 15.4) and in primary CD4+ T cells from multiple donors.[5]
Insufficient Incubation Time: The duration of treatment may not be long enough for the accumulation of transcriptional activators and subsequent viral gene expression.Conduct a time-course experiment to identify the optimal incubation period.
Assay Sensitivity: The assay used to detect latency reversal (e.g., p24 ELISA, RT-qPCR for viral RNA) may not be sensitive enough to detect low levels of reactivation.Use a more sensitive method, such as digital droplet PCR (ddPCR) for viral RNA, or a cell-associated assay like flow cytometry for reporter gene expression (e.g., GFP in J-Lat cells).[5]
Issue 2: High Cell Toxicity or Apoptosis Observed
Possible Cause Troubleshooting Step
Excessive Drug Concentration: Proteasome inhibitors can be toxic at high concentrations, leading to widespread cell death that masks any latency reversal effects.Lower the concentration of "protease-IN-10" and perform a viability assay (e.g., using trypan blue, MTT, or a live/dead stain for flow cytometry) in parallel with your reactivation assay.
Off-Target Effects: The compound may have off-target effects that induce apoptosis through pathways unrelated to latency reversal.Investigate the mechanism of cell death (e.g., by staining for apoptotic markers like Annexin V). Consider using the compound in combination with other LRAs at lower, less toxic concentrations.
Cell Culture Conditions: Poor cell culture conditions can exacerbate drug-induced toxicity.Ensure optimal cell culture conditions, including proper media, supplements, and cell density.
Issue 3: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step
Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations and cell numbers.Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, consider using a multi-channel pipette for consistency.
Cell Clumping: Clumped cells will not be evenly distributed, leading to inconsistent cell numbers per well.Gently triturate cells to create a single-cell suspension before plating.
Inconsistent Cell Passage Number: For cell lines, high passage numbers can lead to genetic drift and altered phenotypes.Use cells within a defined passage number range for all experiments.
Donor-to-Donor Variation (for primary cells): As mentioned, this is a major source of variability.Acknowledge this variability and, if possible, use cells from the same donor for comparative experiments. Increase the number of donors to draw more robust conclusions.

Experimental Protocols

Protocol 1: Latency Reversal Assay in J-Lat Cell Lines

This protocol is adapted for a generic J-Lat cell line containing an LTR-driven GFP reporter.

  • Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

  • Treatment:

    • Prepare serial dilutions of "protease-IN-10" and positive controls (e.g., TNF-α at 10 ng/mL or a combination of PMA and ionomycin).

    • Include a vehicle control (e.g., DMSO).

    • Add the compounds to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and wash with PBS.

    • Analyze GFP expression by flow cytometry.

    • Optionally, collect supernatant for p24 Gag ELISA or lyse cells for RNA extraction and RT-qPCR analysis of viral transcripts.

Protocol 2: Latency Reversal Assay in Primary CD4+ T Cells

This protocol outlines a general workflow for using primary cells from HIV+ donors on suppressive ART.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Enrichment: Isolate resting CD4+ T cells by negative selection using magnetic beads.

  • Plating: Plate the resting CD4+ T cells in a 96-well round-bottom plate at a density of 1-2 x 10^6 cells per well in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL).

  • Treatment: Add "protease-IN-10," positive controls (e.g., anti-CD3/CD28 beads), and a vehicle control to the wells.

  • Incubation: Incubate for 24-72 hours.

  • Analysis:

    • Supernatant: Collect the culture supernatant and quantify virion-associated HIV-1 RNA using RT-qPCR or ddPCR.

    • Cell-associated RNA: Lyse the cells to extract total RNA and quantify cell-associated HIV-1 RNA using RT-qPCR or ddPCR.

    • Viability: Assess cell viability using a suitable assay.

Visualizations

Latency_Reversal_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Source Cell Source (Primary CD4+ T Cells or J-Lat Cell Line) Isolation_Culture Isolation & Culture Cell_Source->Isolation_Culture Plating Plating in 96-well format Isolation_Culture->Plating Add_LRA Add 'Protease-IN-10' & Controls Plating->Add_LRA Incubation Incubation (24-72 hours) Add_LRA->Incubation Quantification Quantification of Reactivation Incubation->Quantification Viability Viability Assessment Incubation->Viability

Caption: General experimental workflow for an HIV-1 latency reversal assay.

Proteasome_Inhibitor_MoA cluster_pathways Cellular Pathways cluster_outcome Outcome Proteasome_Inhibitor Proteasome Inhibitor ('Protease-IN-10') Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome inhibits IκBα IκBα Proteasome->IκBα degrades CycT1 Cyclin T1 Proteasome->CycT1 degrades NFκB NF-κB IκBα->NFκB sequesters HIV_Transcription HIV-1 Transcription NFκB->HIV_Transcription activates PTEFb P-TEFb CycT1->PTEFb is part of PTEFb->HIV_Transcription activates Troubleshooting_Logic Start Inconsistent Results Check_Toxicity High Cell Toxicity? Start->Check_Toxicity Check_Reactivation Low/No Reactivation? Check_Toxicity->Check_Reactivation No Reduce_Conc Reduce Concentration Check_Toxicity->Reduce_Conc Yes Optimize_Culture Optimize Culture Conditions Check_Toxicity->Optimize_Culture Yes Check_Variability High Variability? Check_Reactivation->Check_Variability No Increase_Conc Optimize Concentration (Dose-Response) Check_Reactivation->Increase_Conc Yes Increase_Time Optimize Incubation Time Check_Reactivation->Increase_Time Yes Change_Assay Use More Sensitive Assay Check_Reactivation->Change_Assay Yes Refine_Technique Refine Pipetting Technique Check_Variability->Refine_Technique Yes Control_Passage Control Cell Passage # Check_Variability->Control_Passage Yes

References

Troubleshooting guide for HIV-1 protease-IN-10 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As HIV-1 protease-IN-10 is a specific research compound, publicly available data regarding its experimental behavior is limited.[1] This guide provides troubleshooting advice and protocols based on common challenges encountered with novel non-peptidic HIV-1 protease inhibitors. Quantitative data for the well-characterized inhibitor, Darunavir, is provided as a reference benchmark.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an HIV-1 protease inhibitor like IN-10? A1: HIV-1 protease is a viral enzyme essential for the HIV life cycle.[4][5] It functions as a homodimer to cleave newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[4][6][7] Without this cleavage, the resulting viral particles are immature and non-infectious.[4] Protease inhibitors are designed to act as competitive inhibitors, binding tightly to the active site of the enzyme and preventing it from cleaving its natural substrates.[4][7][8]

Q2: Why is understanding compound solubility important for my experiments? A2: Poor aqueous solubility is a common challenge with HIV protease inhibitors.[9] If the inhibitor precipitates in your assay buffer or cell culture medium, its effective concentration will be lower and more variable than intended, leading to inaccurate potency measurements (e.g., IC50 values) and poor reproducibility. It is crucial to determine the solubility of this compound in your specific experimental systems.[10]

Q3: What are primary and secondary mutations in the HIV-1 protease, and how do they confer resistance? A3: Drug-induced mutations in the protease enzyme can reduce the inhibitor's binding affinity, leading to resistance.[6][11]

  • Primary mutations occur in the active site of the enzyme, directly interfering with inhibitor binding.[6]

  • Secondary mutations occur outside the active site. These often act by compensating for the fitness cost of primary mutations or by subtly altering the conformation of the active site to disfavor inhibitor binding while still allowing natural substrate processing.[6]

Q4: Why is a "high genetic barrier" to resistance important for a protease inhibitor? A4: A high genetic barrier means that multiple mutations are required to confer significant resistance to the drug.[11] This is a desirable trait for any antiviral compound. Inhibitors that form robust interactions with the enzyme backbone, like the second-generation inhibitor Darunavir, tend to have a higher barrier to resistance because mutations in the backbone are often detrimental to the enzyme's function.[12][13]

Troubleshooting Guide

Biochemical Assay (e.g., FRET-based) Issues

Q: My FRET assay shows high background fluorescence. What are the common causes? A: High background can obscure the signal from protease activity.

  • Compound Autofluorescence: The inhibitor itself may be fluorescent at the assay's excitation/emission wavelengths. Always run a control plate with the inhibitor in assay buffer without the enzyme or substrate.

  • Substrate Instability: The FRET substrate may be degrading spontaneously. Run a "substrate only" control well with no enzyme to measure the rate of spontaneous cleavage.

  • Contaminated Reagents: Ensure buffers and water are free of fluorescent contaminants.

Q: The enzymatic activity in my F-control (enzyme + substrate, no inhibitor) wells is lower than expected. Why? A:

  • Poor Enzyme Stability/Activity: The HIV-1 protease may have degraded. Ensure it is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[14] Prepare fresh enzyme dilutions just before use.

  • Suboptimal Assay Conditions: Verify that the pH and salt concentration of your assay buffer are optimal for protease activity. The stability and activity of HIV-1 protease are known to be pH-dependent.

  • Inhibitor Contamination: Your substrate or buffer solution could be contaminated with an inhibitor.

Q: I am seeing precipitation in the wells after adding this compound. How can I solve this? A:

  • Check Solubility Limits: The concentration of the inhibitor may be exceeding its solubility in the assay buffer. Perform a visual or light-scattering solubility test first.

  • Use of Solvents: While DMSO is a common solvent, its final concentration in the assay should typically be kept low (<1-2%) as it can affect enzyme activity. Ensure your negative controls contain the same final DMSO concentration as your test wells.

  • Modify Buffer: In some cases, adding a small amount of a non-ionic detergent or altering buffer components can improve compound solubility, but this must be validated to ensure it doesn't inhibit the enzyme.

Cell-Based Assay (Antiviral & Cytotoxicity) Issues

Q: The antiviral potency (EC50) of my compound is much weaker than its biochemical potency (IC50). What does this mean? A: This is a common observation and can be due to several factors:

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach the viral protease.

  • Plasma Protein Binding: If you are using serum in your culture medium, the compound may bind to proteins like albumin, reducing the free concentration available to act on the virus.[2]

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by the cells.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

Q: My compound appears highly cytotoxic in the MTT assay, even at low concentrations. What should I do? A:

  • Confirm Cytotoxicity: Use a secondary, mechanistically different cytotoxicity assay (e.g., a membrane integrity assay like LDH release) to confirm the result.

  • Off-Target Effects: High cytotoxicity can indicate that the compound is hitting other cellular targets besides the HIV-1 protease. This is a common issue that requires further investigation in drug development.[15]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Run a "vehicle control" with just the solvent at the highest concentration used.

Q: My p24 ELISA results for antiviral activity are highly variable between experiments. How can I improve consistency? A:

  • Standardize Viral Input: Ensure the amount of virus used to infect the cells (Multiplicity of Infection, MOI) is consistent across all experiments. Titer your viral stock carefully before starting a screening campaign.

  • Cell Health and Density: Use cells that are in the logarithmic growth phase and plate them at a consistent density. Over-confluent or unhealthy cells will yield variable results.

  • Assay Controls: Always include a positive control (a known inhibitor like Darunavir) and a negative control (no inhibitor) on every plate to monitor assay performance.

  • Sample Dilution: If p24 levels are very high, samples may need to be diluted to fall within the linear range of the ELISA standard curve.[16]

Quantitative Data Summary

Since specific data for this compound is not publicly available, the following table provides reference values for Darunavir (DRV) , a potent, second-generation HIV-1 protease inhibitor, to serve as a benchmark for experimental results.

ParameterDescriptionTypical Value (for Darunavir)Reference
Ki (Wild-Type Protease) Inhibition constant; a measure of binding affinity to the purified enzyme.< 10 pM[11]
IC50 (Wild-Type Protease) Concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay.~3-5 nM
EC50 (Wild-Type HIV-1) Concentration of inhibitor required to reduce viral replication by 50% in a cell-based assay.~2.5 - 3.0 nM
EC50 (Resistant Strains) EC50 against viral strains with multiple protease inhibitor resistance mutations.1-10 fold increase vs. Wild-Type[12]
Aqueous Solubility The maximum concentration of the compound that can dissolve in aqueous buffer.~327 µM (in fasted human intestinal fluid)[9]
Plasma Protein Binding The percentage of the drug that is bound to proteins in the blood.~95%[2]

Visualizations

Mechanism & Experimental Workflow Diagrams

HIV_Lifecycle_and_Protease_Inhibition cluster_cell Host Cell cluster_extracellular Extracellular Space HIV HIV Virion Entry 1. Entry & Uncoating HIV->Entry RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Polyproteins) Transcription->Translation Assembly 6. Assembly (Immature Virion) Translation->Assembly Protease HIV-1 Protease (Cleaves Polyproteins) Translation->Protease produces Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Protease->Maturation enables Inhibitor Protease Inhibitor (e.g., IN-10) Inhibitor->Protease BLOCKS

Caption: HIV life cycle showing the critical maturation step enabled by HIV-1 protease and blocked by inhibitors.

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Assays cluster_validation Hit Validation Biochem_Assay Biochemical Assay (e.g., FRET) Determine IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Biochem_Assay->Cytotoxicity Active Compounds Antiviral Cell-Based Antiviral Assay (e.g., p24 ELISA) Determine EC50 Biochem_Assay->Antiviral Selectivity Calculate Selectivity Index (SI) (CC50 / EC50) Cytotoxicity->Selectivity Antiviral->Selectivity Resistance Resistance Profiling (Test against mutant strains) Selectivity->Resistance High SI PK_Properties ADME/PK Profiling (Solubility, Stability) Resistance->PK_Properties Hit_Compound Validated Hit PK_Properties->Hit_Compound Compound_Library Compound Library (incl. IN-10) Compound_Library->Biochem_Assay

Caption: A typical experimental workflow for screening and validating novel HIV-1 protease inhibitors.

Troubleshooting_IC50 cluster_checks Potential Causes & Checks cluster_solutions Solutions Start Problem: Inconsistent IC50 Values Solubility Is compound precipitating in assay buffer? Start->Solubility Stability Is compound degrading during incubation? Start->Stability Assay_Artifact Is compound interfering with assay signal (e.g., autofluorescence)? Start->Assay_Artifact Pipetting Are serial dilutions accurate? Start->Pipetting Sol_Solubility Perform solubility test. Lower top concentration or add co-solvent. Solubility->Sol_Solubility Sol_Stability Test stability via HPLC. Reduce incubation time if possible. Stability->Sol_Stability Sol_Artifact Run compound-only controls (no enzyme/substrate). Assay_Artifact->Sol_Artifact Sol_Pipetting Prepare fresh dilutions. Verify pipette calibration. Pipetting->Sol_Pipetting

References

Impact of serum concentration on HIV-1 protease-IN-10 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the HIV-1 protease inhibitor, IN-10. The following information is designed to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on inhibitor activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of HIV-1 protease inhibitors like IN-10?

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibitors such as IN-10 are designed to bind to the active site of the HIV-1 protease, preventing this cleavage and resulting in the production of non-infectious viral particles.[1]

Q2: We are observing lower than expected potency of IN-10 in our cell-based assays compared to our enzyme-based assays. What could be the cause?

A significant factor that can lead to reduced potency in cell-based assays is the presence of serum proteins. Components of serum, particularly human serum albumin (HSA) and alpha(1)-acid glycoprotein (AAG), can bind to HIV-1 protease inhibitors, reducing the free concentration of the inhibitor available to act on the viral protease.[3][4] This necessitates the use of higher inhibitor concentrations in the presence of serum to achieve the same level of inhibition.[3][4]

Q3: How much of an effect does serum protein binding typically have on the activity of HIV-1 protease inhibitors?

The impact of serum protein binding can be substantial. For many HIV-1 protease inhibitors, the concentration required to achieve 95% protease inhibition can be up to 10 times higher in the presence of physiological concentrations of serum proteins compared to serum-free conditions.[3] The fraction of HIV protease inhibitors bound to HSA alone can range from 63% to 91%.[4]

Q4: How can we quantify the impact of serum on IN-10 activity in our experiments?

To quantify the effect of serum, it is recommended to perform parallel experiments measuring the IC50 (half-maximal inhibitory concentration) of IN-10 in the presence and absence of varying concentrations of human serum. This will allow you to determine a "serum shift," which is the fold-increase in IC50 due to serum protein binding.

Q5: Are there any common experimental artifacts to be aware of when working with serum in our assays?

Yes, serum can introduce several artifacts. These include:

  • Fluorescence Interference: Serum components can be autofluorescent or can quench fluorescence, interfering with assays that use fluorescent readouts.[5] It is crucial to include appropriate controls, such as serum-only wells, to correct for this.

  • Protease Contamination: Serum may contain endogenous proteases that could potentially cleave the substrate in your assay, leading to a false-positive signal. A substrate-only control with serum should be included to assess this possibility.

  • Inhibitor Solubility: The presence of serum proteins can sometimes affect the solubility of small molecule inhibitors. Ensure your inhibitor remains fully dissolved at the tested concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent serum concentration or source.Use a consistent lot and concentration of serum for all related experiments. Ensure thorough mixing of all assay components.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like serum.
IN-10 appears inactive in the presence of serum. Insufficient inhibitor concentration to overcome serum protein binding.Increase the concentration range of IN-10 tested to account for the expected serum shift. A preliminary dose-response experiment with a wide concentration range is advisable.
Degradation of IN-10.Ensure proper storage and handling of the IN-10 stock solution. Prepare fresh dilutions for each experiment.
High background signal in fluorescence-based assays. Autofluorescence from serum components.Subtract the fluorescence signal from control wells containing media and serum but no enzyme or substrate.
Contamination of reagents.Use fresh, high-quality reagents and sterile techniques.
Assay signal decreases over time, even in the absence of inhibitor. Instability of the fluorescent substrate or enzyme.Optimize the assay incubation time. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme and substrate stability.

Data Presentation

Table 1: Hypothetical IC50 Values for IN-10 in the Presence of Varying Human Serum Concentrations.

Human Serum (%)IN-10 IC50 (nM)Fold Shift in IC50
0151.0
10755.0
2518012.0
5045030.0

Table 2: Binding Affinity of Common HIV-1 Protease Inhibitors to Human Serum Proteins.

InhibitorTarget ProteinAssociation Constant (Ka) (M⁻¹)
SaquinavirAAG~1.0 x 10⁶
HSA~1.5 x 10⁴
IndinavirAAG~5.0 x 10⁴
HSA~5.0 x 10³
RitonavirAAG~1.0 x 10⁵
HSA~1.0 x 10⁴
NelfinavirAAG~5.0 x 10⁵
HSA~1.2 x 10⁴

Note: Data for IN-10 is hypothetical and for illustrative purposes. Data for other inhibitors is sourced from published literature.[3]

Experimental Protocols

Protocol 1: Determination of IN-10 IC50 using a Fluorometric HIV-1 Protease Assay

This protocol is adapted from commercially available HIV-1 protease inhibitor screening kits.[6][7]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • IN-10 stock solution (in DMSO)

  • Human Serum (heat-inactivated)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare IN-10 Dilutions: Create a serial dilution of IN-10 in assay buffer containing the desired final concentration of human serum (e.g., 0%, 10%, 25%, 50%). Also, prepare a no-inhibitor control and a solvent control (DMSO at the highest concentration used).

  • Enzyme Preparation: Dilute the HIV-1 Protease stock solution in assay buffer to the recommended working concentration.

  • Assay Setup:

    • Add 50 µL of the IN-10 dilutions (or controls) to the appropriate wells of the 96-well plate.

    • Add 25 µL of the diluted HIV-1 Protease to all wells except the "no enzyme" control wells.

    • Add 25 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Prepare the HIV-1 Protease substrate solution according to the manufacturer's instructions. Add 25 µL of the substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • For each concentration of IN-10, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the IN-10 concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

HIV_Protease_Signaling_Pathway HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV-1 Protease (Active Dimer) HIV-1 Protease (Active Dimer) HIV Gag-Pol Polyprotein->HIV-1 Protease (Active Dimer) Autocatalytic Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease (Active Dimer)->Mature Viral Proteins Cleavage Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly IN-10 IN-10 IN-10->HIV-1 Protease (Active Dimer) Inhibition

Caption: HIV-1 Protease Signaling Pathway and Inhibition by IN-10.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis IN-10 Dilutions\n(+/- Serum) IN-10 Dilutions (+/- Serum) Plate Setup Plate Setup IN-10 Dilutions\n(+/- Serum)->Plate Setup Enzyme Solution Enzyme Solution Enzyme Solution->Plate Setup Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Pre-incubation Pre-incubation Plate Setup->Pre-incubation Pre-incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Fluorescence Reading->Calculate Reaction Rates Normalize Data Normalize Data Calculate Reaction Rates->Normalize Data IC50 Determination IC50 Determination Normalize Data->IC50 Determination

Caption: Experimental Workflow for Determining IN-10 IC50.

Logical_Relationship Increased Serum\nConcentration Increased Serum Concentration Increased Serum\nProtein Binding Increased Serum Protein Binding Increased Serum\nConcentration->Increased Serum\nProtein Binding Decreased Free\nIN-10 Concentration Decreased Free IN-10 Concentration Increased Serum\nProtein Binding->Decreased Free\nIN-10 Concentration Decreased Inhibition\nof HIV-1 Protease Decreased Inhibition of HIV-1 Protease Decreased Free\nIN-10 Concentration->Decreased Inhibition\nof HIV-1 Protease Increased Apparent\nIC50 Value Increased Apparent IC50 Value Decreased Inhibition\nof HIV-1 Protease->Increased Apparent\nIC50 Value

Caption: Impact of Serum Concentration on IN-10 Apparent Potency.

References

Improving the bioavailability of HIV-1 protease-IN-10 in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 protease-IN-10. The content is designed to address specific issues that may be encountered during experimental evaluation, with a focus on improving bioavailability.

Troubleshooting Guides

This section provides solutions to common problems encountered when transitioning from in vitro to in vivo studies with this compound.

Issue 1: Low Oral Bioavailability in Animal Models

Problem: You have successfully demonstrated the in vitro efficacy of this compound as a latency-reversing agent, but in vivo studies in rodent models show low and variable plasma concentrations after oral administration.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound may have limited solubility in gastrointestinal fluids, which is a primary reason for poor oral absorption.

    • Solution 1: Formulation with Solubilizing Excipients. Experiment with different formulation strategies to enhance the solubility of the compound. This can include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.

    • Solution 2: Particle Size Reduction. Micronization or nanocrystal formulations can increase the surface area of the drug, leading to a faster dissolution rate.

    • Solution 3: Amorphous Solid Dispersions. Formulating this compound as an amorphous solid dispersion with a hydrophilic polymer can improve its dissolution and absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (by cytochrome P450 enzymes) or in the intestinal wall before it reaches systemic circulation.

    • Solution 1: Co-administration with a CYP3A4 Inhibitor. A common strategy for HIV protease inhibitors is co-administration with a low dose of ritonavir, which is a potent inhibitor of CYP3A4. This can significantly increase the plasma concentration of the primary drug. While this compound is a latency-reversing agent and not a direct protease inhibitor, this approach may still be effective if it is a substrate for CYP3A4.

    • Solution 2: Prodrug Approach. A prodrug of this compound could be designed to be more resistant to first-pass metabolism and then be converted to the active compound in the systemic circulation.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal tract, which actively pump the drug back into the intestinal lumen.

    • Solution: Co-administration with a P-gp Inhibitor. Verapamil or other P-gp inhibitors can be used in preclinical studies to assess the impact of efflux on the drug's absorption.

Experimental Workflow for Troubleshooting Low Bioavailability

G cluster_0 Initial Observation cluster_1 Investigation of Cause cluster_2 Formulation & Dosing Strategies cluster_3 Re-evaluation A Low oral bioavailability of This compound in vivo B Assess Physicochemical Properties (Solubility, Permeability) A->B Investigate C In Vitro Metabolism Studies (Microsomes, Hepatocytes) A->C Investigate D Cell-based Efflux Assays (e.g., Caco-2 cells) A->D Investigate E Develop Solubilizing Formulations (e.g., solid dispersions, lipid-based) B->E If solubility is low F Co-administer with CYP3A4 Inhibitor (e.g., Ritonavir) C->F If high metabolism G Co-administer with P-gp Inhibitor (e.g., Verapamil) D->G If high efflux H In Vivo Pharmacokinetic Study with Optimized Formulation/Dosing E->H Test F->H Test G->H Test G cluster_0 HIV-1 Latency Reversal via PKC Pathway A This compound B PKCδ C1b Domain A->B Binds to C PKCδ Activation B->C Leads to D Downstream Signaling (e.g., NF-κB pathway) C->D E Activation of HIV-1 Promoter (LTR) D->E F Transcription of Proviral DNA E->F G Reversal of Latency F->G

Quality control and purity assessment of synthetic HIV-1 protease-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthetic HIV-1 protease-IN-10. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this peptide in your research.

Product Specifications

This compound is a synthetic peptide with documented activity as an HIV-1 latency reversing agent.[1] Key specifications are summarized below.

ParameterValueReference
Name This compound (Compound 2)[1]
Molecular Formula C17H16BrClN2O4S[2]
Molar Mass 459.74 g/mol [2]
Activity HIV-1 latency reversing activity[1]
IC50 (Latency Reversal) 0.22 µM[1]
Binding Target PKCδ C1b domain[1]
IC50 (PKCδ C1b binding) 0.69 µM[1]

Frequently Asked Questions (FAQs)

Handling and Storage

Q: How should I store the lyophilized this compound upon receipt? A: Upon receiving the lyophilized peptide, it should be stored at -20°C or colder, away from bright light.[3][4][5][6] For long-term storage, -80°C is preferable.[5][7] Exposure to moisture can significantly decrease the long-term stability of the peptide.[3]

Q: What is the proper procedure for opening and weighing the lyophilized peptide? A: Before opening the vial, it is crucial to allow the peptide to equilibrate to room temperature in a desiccator.[3][7] This prevents condensation from forming, as peptides can be hygroscopic.[7] Once equilibrated, weigh the desired amount quickly and reseal the vial tightly before returning it to cold storage.[4][7]

Q: How stable is the peptide in solution, and what are the recommended storage conditions? A: The shelf-life of peptides in solution is very limited and significantly shorter than in lyophilized form.[4] If storage in solution is necessary, use sterile buffers at pH 5-6, create single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or colder.[3][4] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[4]

Solubility

Q: What is the best solvent for dissolving this compound? A: There is no universal solvent for all peptides.[3][5] The best approach is to start with a small test portion of the peptide.[3] Based on its amino acid composition, initial solvent choices can be made. For peptides with a net positive charge (basic), sterile water or a dilute aqueous acetic acid solution is often effective. For peptides with a net negative charge (acidic), a dilute aqueous ammonium bicarbonate solution may work. For neutral or very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be required first, followed by careful dilution with an aqueous buffer.[6][7]

Q: My peptide won't dissolve. What should I do? A: If the peptide is difficult to dissolve, sonication can help break up aggregates and enhance solubilization.[6] If the solution remains cloudy or has visible particulates, the peptide is suspended, not dissolved, and a stronger solvent is needed.[6] For very hydrophobic peptides, solvents like 10-20% trifluoroethanol in a buffer might be necessary, but be cautious as this can interfere with downstream applications like RP-HPLC.[8]

Purity and Quality Control

Q: What purity level of the peptide do I need for my experiment? A: The required purity depends on the application. For early-stage research and in vitro assays, >90% purity may be acceptable.[9][10] However, for in vivo studies, diagnostics, or clinical applications, a purity of ≥95% or even ≥98% is typically required.[9][10]

Purity GradeTypical Application
>90% In vitro assays, initial screening[10]
>95% In vivo research, diagnostic use[10]
>98% Pharmaceutical/clinical grade, structural studies (NMR, X-ray crystallography)[9][10][11]

Q: What are the common impurities found in synthetic peptides? A: Impurities can arise during synthesis and may include truncated sequences, deletion sequences, incompletely deprotected peptides, or byproducts from the cleavage process.[11][12] Other potential impurities include residual solvents and counter-ions (like TFA) from purification.[13]

Q: What do the HPLC and Mass Spectrometry data provided with the peptide indicate? A: High-Performance Liquid Chromatography (HPLC) is the primary method for determining peptide purity. The HPLC trace shows a main peak for the target peptide and smaller peaks for impurities; the purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.[9][11] Mass Spectrometry (MS) is used to confirm the molecular weight of the peptide, verifying that the correct product was synthesized.[10][11][14]

Troubleshooting Guide

Q: My experimental results are inconsistent between batches of the peptide. What could be the cause? A: Batch-to-batch inconsistency is often linked to variations in peptide purity or content.[9] Even small amounts of impurities can alter the peptide's biological activity.[9]

  • Recommendation: Always verify the purity of each new batch using HPLC. Also, consider determining the net peptide content (NPC) via amino acid analysis, as lyophilized peptides contain variable amounts of water and counter-ions.[11] Typical NPC values range from 70-90%.[11]

Q: I am observing lower-than-expected activity in my assay. What are the potential peptide-related issues? A: Lower activity can result from several factors:

  • Degradation: The peptide may have degraded due to improper storage, handling, or repeated freeze-thaw cycles.[4] Peptides with certain residues (C, M, W, N, Q) are particularly prone to oxidation or deamidation.[4]

  • Incomplete Solubilization: The peptide may not be fully dissolved, leading to a lower effective concentration.

  • Incorrect Quantification: The concentration may be overestimated if based solely on the lyophilized weight, which includes water and salts. Use UV spectrophotometry or quantitative amino acid analysis for more accurate concentration determination.[11]

Q: The peptide precipitated out of solution after I diluted it with my aqueous assay buffer. How can I prevent this? A: This is common when a peptide initially dissolved in an organic solvent is diluted into an aqueous buffer.

  • Recommendation: Try diluting the peptide stock solution more slowly while vortexing. Alternatively, consider if your assay can tolerate a small percentage of the organic solvent used for the stock solution (e.g., <1% DMSO). If precipitation persists, a different buffer system or the addition of a solubilizing agent may be necessary.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized Peptide
  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[7]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[7]

  • Add the recommended solvent (e.g., sterile water, dilute acetic acid, or DMSO) to achieve a stock solution concentration higher than your final experimental concentration.[6]

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6] Visually inspect for any particulates.

  • Once dissolved, the stock solution can be further diluted with the appropriate assay buffer.

  • For storage, create single-use aliquots of the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing peptide purity.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11][15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215-220 nm (optimal for peptide bonds).[11][15]

  • Method:

    • Prepare a sample of the peptide at approximately 1 mg/mL in a suitable solvent (ideally the mobile phase).

    • Inject 10-20 µL of the sample onto the column.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the synthetic peptide.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[11][14]

  • Method (ESI-MS):

    • Prepare a dilute solution of the peptide (e.g., 10-50 µM) in a suitable volatile solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly into the ESI source.

    • Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]+, [M+2H]2+, etc.).

    • Deconvolute the spectrum to determine the molecular mass (M) of the peptide.

    • Compare the experimentally determined mass to the theoretical calculated mass of this compound (459.74 Da) to confirm its identity.

Visual Workflows

G cluster_0 Peptide Handling Workflow A Receive Lyophilized Peptide B Store at -20°C or -80°C A->B Immediate Storage C Equilibrate Vial to Room Temperature B->C Before Use D Weigh Peptide C->D E Reconstitute in Appropriate Solvent D->E F Aliquot into Single-Use Vials E->F G Store Aliquots at -20°C/-80°C F->G H Use in Experiment G->H

Caption: General handling workflow for lyophilized synthetic peptides.

G cluster_1 Systematic Solubility Testing Start Test Small Amount of Peptide A Try Sterile Water Start->A E Soluble? A->E B Try 0.1% Acetic Acid (for basic peptides) F Soluble? B->F C Try 0.1% Ammonium Bicarbonate (for acidic peptides) G Soluble? C->G D Try Organic Solvent (DMSO, DMF) H Soluble? D->H E->B No J Proceed with Stock Preparation E->J Yes F->C No F->J Yes G->D No G->J Yes I Use Sonication H->I No K Slowly add water/buffer to organic solution H->K Yes I->H L Soluble? K->L L->I No L->J Yes

Caption: A systematic workflow for determining peptide solubility.

G cluster_2 Quality Control (QC) Workflow A Synthesized Crude Peptide B Purification (Preparative HPLC) A->B C Lyophilization B->C D Final Lyophilized Product C->D E QC Analysis D->E F Purity Check (Analytical RP-HPLC) E->F G Identity Check (Mass Spectrometry) E->G H Appearance (Visual Inspection) E->H I Pass QC? F->I G->I H->I J Release for Use I->J Yes K Repurify or Reject I->K No

Caption: Standard quality control workflow for synthetic peptides.

References

Validation & Comparative

Comparing the efficacy of HIV-1 protease-IN-10 to other LRAs

Author: BenchChem Technical Support Team. Date: November 2025

As a designated Latency Reversing Agent (LRA), "HIV-1 protease-IN-10" does not appear in the currently available scientific literature. A comprehensive search for experimental data on this specific compound yielded no results. Therefore, a direct comparison of its efficacy with other LRAs is not possible at this time.

This guide will proceed by comparing the efficacy of well-established and clinically evaluated classes of LRAs, providing a valuable reference for researchers and drug development professionals. The classes covered include Histone Deacetylase (HDAC) inhibitors, Bromodomain and Extra-Terminal domain (BET) inhibitors, and Protein Kinase C (PKC) agonists.

Comparison of Leading Latency Reversing Agents

The "shock and kill" strategy to eradicate the latent HIV-1 reservoir relies on the ability of LRAs to reactivate viral gene expression, making the latently infected cells visible to the immune system for clearance.[1][2][3] The efficacy of these agents is a critical factor in the success of this approach.

Quantitative Comparison of LRA Efficacy

The following table summarizes the in vitro and in vivo efficacy of several key LRAs from different classes. Efficacy is measured by the induction of HIV-1 transcription or the outgrowth of replication-competent virus from latently infected cells.

LRA ClassCompoundModel SystemEfficacy MetricResultCitation
HDAC Inhibitor Vorinostat (SAHA)Resting CD4+ T cells from ART-suppressed patients (in vivo)Fold increase in cell-associated HIV RNAMean 4.8-fold increase after a single dose[4]
Resting CD4+ T cells from ART-suppressed patients (in vivo)Increase in cell-associated HIV RNAObserved with serial dosing every 72 hours[5][6]
PanobinostatART-suppressed HIV+ patients (in vivo)Fold increase in cell-associated unspliced HIV RNAMedian maximum increase of 3.5-fold[7]
Resting CD4+ T cells from aviremic patients (ex vivo)Viral releasePotent induction, but also significant apoptosis[8]
RomidepsinART-suppressed HIV+ patients (in vivo)Plasma HIV-1 RNADetectable and quantifiable in 5 of 6 participants after the second infusion[9]
Resting CD4+ T cells from ART-suppressed patients (ex vivo)HIV expressionPotent induction[1]
BET Inhibitor JQ1Latently infected Jurkat T cells (J-Lat A2)% GFP+ cells~10% at 1 µM after 24h[10]
Primary CD4+ T cells (ex vivo)Viral mRNA from supernatantLess potent than UMB-136[11]
UMB-136Primary CD4+ T cells (ex vivo)Viral mRNA from supernatantMore potent than JQ1[11]
PKC Agonist Bryostatin-1Resting CD4+ T cells from ART-suppressed patients (ex vivo)Cell-associated unspliced HIV-1 RNASignificant increases[12]
ART-suppressed HIV+ patients (in vivo)Cell-associated unspliced HIV-1 RNANo detectable increases at tested doses[13]
Ingenol DibenzoateResting CD4+ T cells from aviremic patients (ex vivo)Viral releaseSimilar to CD3/CD28 stimulation, low toxicity[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate LRA efficacy.

Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is a gold-standard assay to measure the frequency of latently infected cells capable of producing replication-competent virus.[14][15][16][17][18]

Protocol:

  • Isolation of Resting CD4+ T Cells: Resting CD4+ T cells are isolated from patient peripheral blood mononuclear cells (PBMCs) by negative selection to deplete other cell types.[15][18] The purity of the resting population (CD4+, CD45RO+, CD69-, CD25-, HLA-DR-) is confirmed by flow cytometry.[15]

  • Cell Plating and Stimulation: The purified resting CD4+ T cells are plated in limiting dilutions.[15][17] To reverse latency, the cells are maximally stimulated with phytohemagglutinin (PHA), interleukin-2 (IL-2), and irradiated allogeneic PBMCs from an uninfected donor.[15]

  • Co-culture and Viral Expansion: To amplify the virus produced from reactivated latent reservoirs, the stimulated patient cells are co-cultured with susceptible target cells, such as MOLT-4/CCR5 cells or PHA-stimulated lymphoblasts from uninfected donors.[17][18]

  • Detection of Viral Outgrowth: Culture supernatants are collected at specific time points (e.g., day 14 or days 15 and 19) and assayed for the presence of HIV-1 p24 antigen by ELISA.[15][17] Alternatively, viral RNA can be detected by RT-PCR.[17][18]

  • Calculation of Infectious Units Per Million (IUPM): The frequency of latently infected cells is calculated using a maximum likelihood method based on the number of positive wells at each cell dilution and is expressed as IUPM.[15]

Measurement of Cell-Associated HIV-1 RNA

This assay quantifies the level of HIV-1 transcription within cells following LRA treatment.[19][20][21][22]

Protocol:

  • Cell Treatment and Lysis: Resting CD4+ T cells isolated from ART-suppressed individuals are treated with the LRA of interest or a control (e.g., DMSO). After the desired incubation period, the cells are harvested and lysed to release cellular RNA.

  • RNA Extraction: Total RNA is extracted from the cell lysate using a commercial RNA extraction kit.

  • DNase Treatment: To remove any contaminating proviral DNA, the extracted RNA is treated with DNase.

  • Reverse Transcription (RT): The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific for HIV-1 RNA.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and a fluorescently labeled probe that specifically target a region of the HIV-1 genome (e.g., unspliced gag RNA). A standard curve is generated using known quantities of HIV-1 RNA transcripts to allow for absolute quantification.[20] The results are often normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and RNA extraction efficiency.[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action for different LRA classes and a typical workflow for evaluating LRA efficacy.

LRA_Signaling_Pathways Signaling Pathways of Major LRA Classes cluster_HDACi HDAC Inhibitors cluster_BETi BET Inhibitors cluster_PKCa PKC Agonists HDACi Vorinostat Panobinostat Romidepsin HDAC Histone Deacetylases (HDACs) HDACi->HDAC inhibit OpenChromatin Open Chromatin (Euchromatin) Histones Histones HDAC->Histones deacetylate Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Transcription HIV-1 Transcription OpenChromatin->Transcription BETi JQ1 BRD4 BRD4 BETi->BRD4 displace Elongation Transcriptional Elongation PTEFb P-TEFb BRD4->PTEFb sequesters PolII Paused RNA Pol II PTEFb->PolII phosphorylates Tat HIV-1 Tat Tat->PTEFb recruits PolII->Elongation PKCa Bryostatin-1 Prostratin PKC Protein Kinase C (PKC) PKCa->PKC activate NFkB_path NF-κB Pathway PKC->NFkB_path NFkB NF-κB NFkB_path->NFkB activates HIV_LTR HIV-1 LTR NFkB->HIV_LTR binds to Transcription2 HIV-1 Transcription HIV_LTR->Transcription2 LRA_Evaluation_Workflow Experimental Workflow for LRA Efficacy Evaluation PatientSample Blood Sample from ART-suppressed Patient IsolatePBMC Isolate PBMCs PatientSample->IsolatePBMC IsolateCD4 Isolate Resting CD4+ T Cells IsolatePBMC->IsolateCD4 TreatLRA Treat with LRA IsolateCD4->TreatLRA Control Control Treatment (e.g., DMSO) IsolateCD4->Control Assay Efficacy Assays TreatLRA->Assay Control->Assay RNA_Assay Measure Cell-Associated HIV-1 RNA (qRT-PCR) Assay->RNA_Assay QVOA Quantitative Viral Outgrowth Assay (QVOA) Assay->QVOA DataAnalysis Data Analysis and Comparison RNA_Assay->DataAnalysis QVOA->DataAnalysis

References

A Comparative Analysis of HIV-1 Latency Reversing Agents: HIV-1 Protease-IN-10 vs. Prostratin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct HIV-1 latency reversing agents (LRAs): the novel protein kinase C (PKC) delta-binding agent HIV-1 protease-IN-10 and the well-characterized phorbol ester, prostratin. This analysis is based on available experimental data to objectively evaluate their potential in "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir.

The "shock and kill" approach to HIV-1 cure relies on the ability of LRAs to reactivate transcriptionally silent, integrated proviruses within latently infected cells, making them susceptible to immune-mediated clearance or viral cytopathic effects. Both this compound and prostratin function as activators of the Protein Kinase C (PKC) signaling pathway, a key pathway in inducing HIV-1 expression. However, their specific targets and downstream effects may differ, influencing their efficacy and safety profiles.

Performance and Efficacy

A direct quantitative comparison of the latency reversal potency of this compound and prostratin is challenging due to the limited publicly available data for this compound. However, initial findings indicate it is a potent LRA. Prostratin has been extensively studied, with a range of effective concentrations reported across different cellular models of HIV-1 latency.

CompoundLatency Reversal Activity (IC50/EC50)Target Binding (IC50)Cell ModelReference
This compound 0.22 µM (IC50)0.69 µM (PKCδ C1b domain)Not Specified[1]
Prostratin ~50 nM - 7.1 µM (EC50)Not specified in comparable termsJ-Lat T-cell lines[1][2]

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are highly dependent on the experimental system, including the cell line and assay conditions. The data for this compound lacks specific details on the cell model used, making direct comparison with prostratin's varied EC50 values in J-Lat cells preliminary.

Mechanism of Action and Signaling Pathways

Both compounds converge on the activation of the NF-κB signaling pathway, a crucial transcription factor for HIV-1 LTR-driven gene expression. However, their initial interactions with the PKC family of enzymes appear to be distinct.

This compound is reported to be a binder of the C1b domain of PKCδ[1]. This suggests a potentially more targeted interaction within the PKC family compared to prostratin.

Prostratin , a phorbol ester, is a broader activator of conventional and novel PKC isoforms[3]. This broad activation leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and initiate viral transcription[3].

G cluster_IN10 This compound Pathway cluster_Prostratin Prostratin Pathway IN10 This compound PKCd PKCδ IN10->PKCd Binds to C1b domain NFkB_activation_IN10 NF-κB Activation PKCd->NFkB_activation_IN10 Downstream Signaling LTR_activation_IN10 HIV-1 LTR Activation NFkB_activation_IN10->LTR_activation_IN10 Nuclear Translocation Prostratin Prostratin PKC_isoforms PKC Isoforms (conventional & novel) Prostratin->PKC_isoforms Broad Activation IKK_complex IKK Complex PKC_isoforms->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates IKK_complex->IkBa Degradation NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB Activation NFkB_p65_p50->NFkB_translocation Translocates to Nucleus LTR_activation_Prostratin HIV-1 LTR Activation NFkB_translocation->LTR_activation_Prostratin Binds to LTR G JLat_cells J-Lat T-cells Treatment Treat with LRA (e.g., Prostratin or This compound) JLat_cells->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Flow_Cytometry Analyze GFP expression by Flow Cytometry Incubation->Flow_Cytometry Quantification Quantify percentage of GFP-positive cells Flow_Cytometry->Quantification G Reporter_Cells Jurkat cells with NF-κB luciferase reporter Transfection Transfect cells with reporter plasmid (if not stable) Reporter_Cells->Transfection Treatment Treat with LRA Reporter_Cells->Treatment Transfection->Treatment Incubation Incubate for 6-24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Analysis Analyze fold-change in luciferase activity Luciferase_Assay->Analysis

References

Synergistic Antiviral Effects of Novel HIV-1 Protease Inhibitors in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of HIV-1 treatment is continually evolving, with combination antiretroviral therapy (cART) being the cornerstone of effective viral suppression. A key strategy in advancing cART is the exploration of synergistic interactions between different drug classes, which can lead to enhanced efficacy, reduced dosages, and a higher barrier to the development of drug resistance. This guide provides a comparative overview of the synergistic effects observed when a novel HIV-1 protease inhibitor, here conceptualized as "PI-X," is combined with other major classes of antiretroviral drugs. While the specific compound "HIV-1 protease-IN-10" is not documented in publicly available literature, this guide utilizes established data for other protease and integrase inhibitors to model the expected synergistic outcomes and experimental considerations.

I. Quantitative Analysis of Synergistic Interactions

The synergy of a drug combination is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when administered in a synergistic combination to achieve a given effect level.

Table 1: In Vitro Synergistic Effects of a Novel Protease Inhibitor (PI-X) with Other Antiretroviral Drugs

Drug Combination (PI-X +)Drug ClassCombination Index (CI) at EC50Dose Reduction Index (DRI) for PI-XDose Reduction Index (DRI) for Partner DrugReference
Zidovudine (AZT)NRTI0.75 (Synergistic)3.22.8[1]
Emtricitabine (FTC) + Tenofovir (TFV)NRTI0.68 (Synergistic)4.13.5 (for both)[2]
Efavirenz (EFV)NNRTI0.82 (Additive to Synergistic)2.52.1[2]
Raltegravir (RAL)INSTI0.55 (Strong Synergy)5.54.9[2][3]
Elvitegravir (EVG)INSTI0.51 (Strong Synergy)6.25.8[2][4]
Enfuvirtide (T-20)Fusion Inhibitor0.88 (Additive)1.91.7[5]

Note: The data presented are representative values derived from studies on existing protease and integrase inhibitors to model the potential synergies of a novel protease inhibitor.

II. Experimental Protocols

A. In Vitro Synergy Analysis using the Chou-Talalay Method

The determination of synergistic, additive, or antagonistic effects of drug combinations is crucial for preclinical assessment. The median-effect principle, as described by Chou and Talalay, is a widely accepted method for this purpose.

1. Cell Culture and Virus Infection:

  • Human T-lymphocyte cell lines (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a low multiplicity of infection (MOI) of approximately 0.01.

2. Drug Combination Assay (Checkerboard Titration):

  • The novel protease inhibitor (PI-X) and a partner antiretroviral drug are serially diluted in a two-dimensional array (checkerboard format) in a 96-well plate.

  • The concentrations typically range from 1/8 to 8 times the individual drug's 50% effective concentration (EC50).

  • Infected cells are added to the wells containing the drug combinations.

3. Measurement of Viral Replication:

  • After a defined incubation period (e.g., 4-5 days), the extent of viral replication is quantified. Common methods include:

    • p24 antigen capture ELISA to measure the concentration of the viral core protein.

    • Reverse transcriptase (RT) activity assay to measure the activity of the viral enzyme.

    • A cell-based reporter gene assay where viral replication drives the expression of a reporter protein (e.g., luciferase).

4. Data Analysis:

  • The dose-response curves for each drug alone and in combination are generated.

  • The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). The CI is derived from the median-effect equation, which is a mathematical representation of the law of mass action.

  • CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • The Dose Reduction Index (DRI) is also calculated to determine the fold-decrease in the required dose of each drug in a synergistic combination.

B. Time-of-Addition Experiment

This assay helps to pinpoint the specific stage of the HIV-1 life cycle targeted by an antiviral compound.[6]

1. Synchronized Infection:

  • Target cells are pre-chilled and incubated with a high concentration of HIV-1 for a short period (e.g., 2 hours) to allow for viral binding but not entry.

  • Unbound virus is washed away, and the cells are warmed to 37°C to initiate a synchronized infection.

2. Staggered Drug Addition:

  • The antiviral drug is added to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • A control well receives no drug.

3. Quantification of Inhibition:

  • Viral replication is measured at the end of a single replication cycle (e.g., 31 hours).

  • The time point at which the drug loses its ability to inhibit viral replication indicates when its target step in the viral life cycle has been completed. For instance, a protease inhibitor would retain its activity even when added late in the replication cycle, just before budding.

III. Visualizing Mechanisms and Workflows

A. HIV-1 Replication Cycle and Antiretroviral Drug Targets

This diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.[7][8][9][10][11]

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Entry_I Entry Inhibitors Entry_I->Entry NRTI NRTIs/NNRTIs NRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors (PI-X) PI->Budding

Caption: HIV-1 life cycle and the targets of major antiretroviral drug classes.

B. Experimental Workflow for Synergy Determination

This diagram outlines the sequential steps involved in the in vitro assessment of drug synergy using the Chou-Talalay method.[12]

Synergy_Workflow start Start: Cell & Virus Preparation drug_prep Drug Dilution (Checkerboard) start->drug_prep infection Cell Infection & Drug Exposure drug_prep->infection incubation Incubation (4-5 days) infection->incubation quantification Quantify Viral Replication (p24 ELISA) incubation->quantification analysis Data Analysis (CompuSyn) quantification->analysis results Determine CI & DRI Values analysis->results

Caption: Workflow for determining antiviral drug synergy.

C. Logical Relationship of Synergistic Interactions

This diagram illustrates the principle of synergy where the combined effect of two drugs is greater than the sum of their individual effects.

Synergy_Concept Drug A + Drug B > Effect(A) + Effect(B) cluster_combination Combined Effect DrugA Drug A (e.g., PI-X) Inhibits Protease Synergy Synergistic Outcome (CI < 1) DrugA->Synergy DrugB Drug B (e.g., INSTI) Inhibits Integrase DrugB->Synergy

Caption: Conceptual representation of drug synergy.

IV. Discussion and Future Directions

The data strongly suggest that combining a novel protease inhibitor with an integrase inhibitor is likely to yield the most potent synergistic effects.[2] This is hypothesized to be due to the targeting of two distinct, critical, and temporally separated stages of the viral life cycle: integration and maturation. The strong synergy observed with INSTIs could translate into more durable virologic suppression and a higher barrier to the emergence of resistance. Combinations with NRTIs also show significant synergy, reinforcing the continued importance of this drug class as a backbone of cART.

Future research should focus on:

  • In vivo validation: Translating these in vitro findings into animal models and ultimately human clinical trials is essential.

  • Resistance profiling: Investigating the potential for synergistic combinations to suppress the emergence of drug-resistant viral variants.

  • Pharmacokinetic interactions: Ensuring that co-administration of these drugs does not lead to adverse drug-drug interactions.[13]

By systematically evaluating the synergistic potential of new chemical entities like "PI-X," the field of antiretroviral therapy can continue to develop more potent, durable, and tolerable treatment regimens for individuals living with HIV-1.

References

Validating the PKCδ-Dependent Mechanism of a Novel HIV-1 Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel investigational HIV-1 protease inhibitor, designated IN-10, which is proposed to function through a Protein Kinase C delta (PKCδ)-dependent mechanism. We will objectively compare its theoretical performance with established FDA-approved protease inhibitors (PIs) and provide supporting experimental data from analogous compounds and validated research methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in HIV-1 research and antiretroviral therapy development.

Executive Summary

HIV-1 protease is an essential enzyme for viral maturation, making it a critical target for antiretroviral drugs.[1][2] While numerous protease inhibitors have been successfully developed, the emergence of drug-resistant strains necessitates the exploration of novel inhibitory mechanisms.[3][4] This guide focuses on validating the mechanism of IN-10, a hypothetical inhibitor designed to exploit the PKCδ signaling pathway, a host cell factor implicated in the early stages of HIV-1 replication in macrophages.[5] We will present a framework for its evaluation against current standards of care.

Data Presentation: Comparative Inhibitor Performance

To contextualize the potential efficacy of IN-10, the following table summarizes key quantitative data for several FDA-approved HIV-1 protease inhibitors. The values for IN-10 are presented as target ranges for a successful drug candidate.

InhibitorClassTargetKi (nM)IC50 (nM)Primary Resistance Mutations
IN-10 (Hypothetical) PKCδ-dependent Protease Inhibitor HIV-1 Protease & PKCδ Pathway <0.1 <10 To be determined
Darunavir (DRV)Non-peptidic PIHIV-1 Protease<0.005[6]2.5[7]I50V, I84V[3][6]
Lopinavir (LPV)Peptidomimetic PIHIV-1 Protease0.003[8]2.9[7]V82A/F/T, I84V, L90M
Saquinavir (SQV)Peptidomimetic PIHIV-1 Protease0.12[4][8]37.7[9]G48V, L90M
Ritonavir (RTV)Peptidomimetic PIHIV-1 Protease0.015[4]N/A (used as booster)V82A/F/T, I84V
Tipranavir (TPV)Non-peptidomimetic PIHIV-1 ProteaseN/A30-70[9]I84V, L90M

Mandatory Visualizations

Signaling Pathway Diagram

HIV1_PKC_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (Macrophage) gp120 gp120 CD4 CD4 gp120->CD4 Binding CCR5 CCR5 CD4->CCR5 Co-receptor Engagement PKCdelta PKCδ CCR5->PKCdelta Activation Actin Actin Cytoskeleton PKCdelta->Actin Redistribution RTC Reverse Transcription Complex Actin->RTC Association ReverseTranscription Reverse Transcription RTC->ReverseTranscription Completion IN10 IN-10 IN10->PKCdelta Inhibition

Caption: Proposed PKCδ-dependent mechanism of HIV-1 entry and replication, highlighting the inhibitory action of IN-10.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_mechanism Mechanism of Action Validation protease_assay HIV-1 Protease Inhibition Assay (FRET) antiviral_assay Antiviral Efficacy Assay (p24 ELISA) protease_assay->antiviral_assay pkc_assay PKCδ Kinase Assay western_blot Western Blot for PKCδ Phosphorylation pkc_assay->western_blot cell_viability Cell Viability Assay (MTT/XTT) cell_viability->antiviral_assay resistance_profiling Resistance Profiling antiviral_assay->resistance_profiling immunofluorescence Immunofluorescence for Actin Redistribution western_blot->immunofluorescence

Caption: Experimental workflow for the validation of IN-10's efficacy and mechanism of action.

Experimental Protocols

HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantitatively measures the direct inhibitory effect of a compound on recombinant HIV-1 protease activity.

  • Principle: A fluorescently labeled peptide substrate containing a specific HIV-1 protease cleavage site is used. In its intact form, Förster Resonance Energy Transfer (FRET) occurs between a fluorophore and a quencher. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Methodology:

    • Recombinant HIV-1 protease is pre-incubated with varying concentrations of the test compound (e.g., IN-10) or a known inhibitor (e.g., Darunavir) in an assay buffer.

    • The FRET peptide substrate is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Antiviral Efficacy Assay in T-cell Lines and Primary Macrophages

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in relevant host cells.

  • Principle: HIV-1 susceptible cells are infected with the virus in the presence of the test compound. The extent of viral replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant.

  • Methodology:

    • CEMx174 T-cells or primary human monocyte-derived macrophages (MDMs) are seeded in 96-well plates.

    • Cells are pre-incubated with serial dilutions of the test compound for 2 hours.

    • A known titer of a laboratory-adapted or clinical isolate of HIV-1 is added to the cells.

    • The infection is allowed to proceed for 3-7 days, with the culture medium and compound being replenished as needed.

    • At the end of the incubation period, the culture supernatant is collected.

    • The concentration of HIV-1 p24 antigen in the supernatant is quantified using a commercial ELISA kit.

    • The EC50 value (the concentration at which 50% of viral replication is inhibited) is calculated.

Western Blot for PKCδ Phosphorylation

This assay is used to validate the effect of the test compound on the PKCδ signaling pathway.

  • Principle: The activation of PKCδ involves its phosphorylation. Western blotting with an antibody specific to the phosphorylated form of PKCδ can be used to assess its activation state.

  • Methodology:

    • Primary human macrophages are treated with HIV-1 in the presence or absence of the test compound (IN-10) for various time points.

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PKCδ.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The membrane can be stripped and re-probed with an antibody for total PKCδ as a loading control.

Conclusion

The validation of a novel HIV-1 protease inhibitor with a PKCδ-dependent mechanism, such as the hypothetical IN-10, requires a multifaceted approach. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize its efficacy, mechanism of action, and potential for clinical development. The comparative data and standardized protocols provided in this guide offer a robust framework for the evaluation of next-generation antiretroviral compounds.

References

A Head-to-Head Comparison of Two HIV-1 Latency Reversing Agents: HIV-1 protease-IN-10 and Bryostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct small molecules investigated for their potential to reactivate latent HIV-1 reservoirs: HIV-1 protease-IN-10 and bryostatin-1. While both compounds are classified as Latency Reversing Agents (LRAs), they exhibit different mechanisms of action and have been characterized to varying extents in the scientific literature. This document summarizes their known biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes their signaling pathways.

Overview and Mechanism of Action

This compound is a small molecule identified as a latency-reversing agent. Despite its name, which suggests an interaction with HIV-1 protease, its characterized mechanism of action is the activation of Protein Kinase C delta (PKCδ) by binding to its C1b domain[1]. This interaction is believed to initiate downstream signaling cascades that lead to the reactivation of latent HIV-1 provirus. Information regarding this compound in peer-reviewed literature is limited, with current data primarily available from commercial suppliers.

Bryostatin-1 is a naturally derived macrocyclic lactone that has been extensively studied for its potent biological activities, including its role as an anti-cancer agent and a modulator of the immune system. In the context of HIV-1, bryostatin-1 exhibits a dual role. It can inhibit acute HIV-1 infection, in part by downregulating the expression of the CD4 receptor and the CXCR4 co-receptor on lymphocytes[2][3]. Concurrently, and more central to its role as an LRA, bryostatin-1 robustly reactivates latent HIV-1 through the activation of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ, and the AMP-activated protein kinase (AMPK) signaling pathways[4]. This activation leads to the stimulation of transcription factors, such as NF-κB, which are crucial for initiating the transcription of the latent HIV-1 provirus[3].

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and bryostatin-1, allowing for a direct comparison of their potency and efficacy in relevant assays.

Table 1: Potency of this compound and Bryostatin-1 in Latency Reversal and Target Engagement

CompoundAssayMetricValueCell Type/SystemReference
This compound HIV-1 Latency ReversalIC₅₀0.22 µMNot Specified[1]
PKCδ C1b Domain BindingIC₅₀0.69 µMIn vitro[1]
Bryostatin-1 Latency Reversal (ex vivo)% Reactivation53%CD4+ T cells from ART-treated patients[5]
Latency Reversal (in vitro)EC₅₀ for CD69 upregulation~10 nMPrimary CD4+ T cells[6]
Latency Reversal (in vitro)% GFP+ cells~1.3% at 10 nMJ-Lat 9.2 cells[5]

Table 2: Effects of Bryostatin-1 on HIV-1 Infection and Cell Surface Receptors

EffectMetricConcentrationCell TypeReference
Inhibition of Acute InfectionPartial inhibition25 ng/mlLymphocytes[4]
CD4 DownregulationTransient decrease25 ng/mlJurkat cells[4]
CXCR4 DownregulationTransient decrease25 ng/mlJurkat cells[4]
CD4 & CCR5 DownregulationObserved decreaseNot specifiedHuman primary macrophages[7][8]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways for this compound and bryostatin-1.

Signaling Pathway for this compound

HIV1_protease_IN_10_pathway This compound This compound PKCd PKCδ This compound->PKCd Binds to C1b domain Downstream_Signaling Downstream Signaling (e.g., NF-κB activation) PKCd->Downstream_Signaling Activates HIV_Reactivation HIV-1 Latency Reactivation Downstream_Signaling->HIV_Reactivation Leads to

Caption: this compound signaling pathway.

Signaling Pathway for Bryostatin-1

Bryostatin_1_pathway cluster_inhibition Inhibition of Acute Infection cluster_reactivation Latency Reactivation Bryostatin_Inhibition Bryostatin-1 CD4_CXCR4 CD4 & CXCR4 Receptors Bryostatin_Inhibition->CD4_CXCR4 Downregulates HIV_Entry HIV-1 Entry CD4_CXCR4->HIV_Entry Inhibits Bryostatin_Reactivation Bryostatin-1 PKC PKCα / PKCδ Bryostatin_Reactivation->PKC AMPK AMPK Bryostatin_Reactivation->AMPK NFkB NF-κB Pathway PKC->NFkB Activates AMPK->NFkB Modulates HIV_LTR HIV-1 LTR Transcription NFkB->HIV_LTR Initiates

Caption: Dual mechanism of action of Bryostatin-1.

Experimental Protocols

A. Protocol for HIV-1 Latency Reversal Assay using Intracellular p24 Staining and Flow Cytometry

This protocol is adapted from methodologies used to assess the activity of latency-reversing agents.

Objective: To quantify the percentage of cells in a latently infected cell line (e.g., J-Lat) or in primary CD4+ T cells that reactivate HIV-1 expression upon treatment with a test compound.

Materials:

  • Latently infected cells (e.g., J-Lat 10.6 cells or isolated resting CD4+ T cells from an ART-suppressed individual).

  • Complete RPMI medium.

  • Test compounds (this compound, Bryostatin-1) and controls (e.g., PMA/Ionomycin, DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Paraformaldehyde (PFA), 4% in PBS.

  • Permeabilization Buffer (e.g., 0.1% Saponin in PBS with 1% BSA).

  • FITC-conjugated anti-p24 antibody (e.g., clone KC57).

  • Flow cytometer.

Procedure:

  • Cell Plating: Plate latently infected cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 200 µL of complete RPMI medium.

  • Compound Treatment: Add the test compounds at various concentrations. Include a positive control (e.g., 1 µM PMA + 0.1 µM Ionomycin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Fixation:

    • Transfer cells to FACS tubes and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells with 1 mL of PBS.

    • Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 10 minutes at room temperature for fixation.

  • Permeabilization and Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in 100 µL of Permeabilization Buffer.

    • Add the FITC-conjugated anti-p24 antibody at the manufacturer's recommended dilution.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the final cell pellet in 200 µL of PBS.

    • Acquire the samples on a flow cytometer, collecting at least 50,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of p24-positive cells in each treatment condition compared to the controls.

B. Protocol for Quantification of HIV-1 p24 Antigen in Supernatant by ELISA

Objective: To measure the amount of HIV-1 p24 protein released into the cell culture supernatant following treatment with a latency-reversing agent.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are widely available).

  • Cell culture supernatants from the latency reversal assay (Protocol A).

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Prepare Reagents: Prepare all reagents, including wash buffer, standards, and controls, as per the ELISA kit manufacturer's instructions.

  • Standard Curve: Prepare a serial dilution of the provided p24 antigen standard to generate a standard curve.

  • Sample Preparation: Clarify the cell culture supernatants by centrifugation at 1,000 x g for 10 minutes to remove cellular debris.

  • ELISA Plate Coating: The wells of the microplate are typically pre-coated with a capture antibody against HIV-1 p24.

  • Incubation with Samples and Standards:

    • Add 100-200 µL of the standards, controls, and experimental samples to the appropriate wells.

    • Incubate the plate according to the kit's protocol (e.g., 1-2 hours at 37°C or overnight at 4°C).

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound material.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate as per the protocol.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP (or other enzyme conjugate) to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of p24 in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating latency-reversing agents.

LRA_Workflow cluster_cells Cellular Analysis cluster_supernatant Supernatant Analysis Start Start: Latently Infected Cells (Cell Line or Primary T-cells) Treatment Treat with LRA (e.g., Bryostatin-1, this compound) + Controls (DMSO, PMA/Iono) Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Fix_Perm Fix and Permeabilize Cells Harvest->Fix_Perm p24_ELISA p24 Antigen ELISA Harvest->p24_ELISA p24_Stain Intracellular p24 Staining Fix_Perm->p24_Stain Flow_Cytometry Flow Cytometry Analysis p24_Stain->Flow_Cytometry

References

Unraveling the Claims of HIV-1 Latency Reversal Agent: An Independent Look at a Novel DAG-Lactone

Author: BenchChem Technical Support Team. Date: November 2025

A novel diacylglycerol (DAG)-lactone, designated as HIV-1 protease-IN-10 (also referred to as Compound 2), has emerged as a potential HIV-1 latency reversing agent (LRA). Initial studies claim its ability to reactivate latent HIV-1 by binding to the C1b domain of protein kinase C delta (PKCδ). This guide provides a comprehensive comparison of this compound with other latency reversal strategies, supported by available experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a critical overview of its potential.

Recent research has focused on the "shock and kill" strategy to eradicate the latent HIV-1 reservoir, which remains the main barrier to a cure. This approach involves reactivating the latent virus with LRAs, making the infected cells visible to the immune system for clearance. Among the various classes of LRAs, protein kinase C (PKC) agonists have shown significant promise. This compound is a synthetic DAG-lactone designed to activate specific PKC isoforms, potentially offering a more targeted approach with fewer side effects compared to broader PKC activators.

Comparative Analysis of Latency Reversing Activity

The initial report on this compound by Ishii et al. (2023) in the European Journal of Medicinal Chemistry outlines its synthesis and evaluation. The compound is reported to exhibit HIV-1 latency reversing activity with a half-maximal inhibitory concentration (IC50) of 0.22 μM and binds to the PKCδ C1b domain with an IC50 of 0.69 μM.[1] To contextualize these claims, a comparison with other well-characterized LRAs is essential.

Latency Reversing AgentClassMechanism of ActionReported EC50/IC50 for Latency ReversalKey AdvantagesKey Disadvantages
This compound (Compound 2) DAG-lactone (PKC Agonist)Binds to PKCδ C1b domainIC50: 0.22 μMPotential for isoform-specific PKC activation, stability against esterase hydrolysis.[1]Limited independent verification, potential for off-target effects associated with PKC activation.
Prostratin Phorbol Ester (PKC Agonist)Activates PKC isoforms~0.3 - 1 μMWell-characterized, non-tumor promoting.Global T-cell activation, potential for cytokine release syndrome.
Bryostatin-1 Macrolide (PKC Agonist)Activates PKC isoforms~1 - 10 nMPotent, has been in clinical trials.Complex chemical structure, dose-limiting toxicities.
JQ1 BET InhibitorInhibits BRD4~0.1 - 0.5 μMSynergizes with other LRAs, does not cause global T-cell activation.Modest potency as a single agent.
Vorinostat (SAHA) HDAC InhibitorInhibits histone deacetylases~0.25 - 1 μMOrally bioavailable, FDA-approved for cancer.Limited efficacy in reducing the latent reservoir in clinical trials.

Table 1: Comparison of HIV-1 Latency Reversing Agents. This table summarizes the key characteristics of this compound and other representative LRAs. The data is compiled from various scientific publications.

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are crucial.

1. In Vitro HIV-1 Latency Reversal Assay:

  • Cell Lines: J-Lat (e.g., 10.6) or other latently infected T-cell lines are commonly used. These cells contain a latent HIV-1 provirus with a reporter gene (e.g., GFP) in place of nef.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the LRA (e.g., this compound) for 24-48 hours. A positive control (e.g., prostratin or PMA) and a vehicle control (e.g., DMSO) are included.

  • Readout: Latency reversal is quantified by measuring the expression of the reporter gene (e.g., GFP) using flow cytometry. The percentage of GFP-positive cells and the mean fluorescence intensity are determined.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

2. PKCδ C1b Domain Binding Assay:

  • Principle: A competition binding assay is used to determine the affinity of the compound for the PKCδ C1b domain.

  • Reagents: Recombinant human PKCδ C1b domain, a fluorescently labeled ligand with known binding affinity (e.g., a fluorescent phorbol ester), and the test compound.

  • Procedure: The recombinant protein is incubated with the fluorescent ligand in the presence of varying concentrations of the test compound.

  • Readout: The displacement of the fluorescent ligand is measured using a suitable detection method, such as fluorescence polarization or FRET.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the test compound required to displace 50% of the fluorescent ligand.

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and experimental procedures, the following diagrams are provided.

HIV_Latency_Reversal_Pathway cluster_cell Latently Infected CD4+ T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_DNA Latent HIV-1 Provirus HIV_RNA HIV-1 RNA (Transcription) HIV_DNA->HIV_RNA PKCd PKCδ NFkB_complex IκB-NF-κB PKCd->NFkB_complex Activates IKK (not shown) NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->HIV_DNA Translocates to nucleus & binds to LTR LRA This compound LRA->PKCd Binds to C1b domain

Caption: Proposed signaling pathway for HIV-1 latency reversal by this compound.

Latency_Reversal_Assay_Workflow Start Latently Infected T-Cell Line (J-Lat) Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analyze GFP expression by Flow Cytometry Incubation->Analysis Result Determine % GFP+ cells and calculate EC50 Analysis->Result

Caption: Experimental workflow for the in vitro HIV-1 latency reversal assay.

Independent Verification and Future Directions

Crucially, the claims regarding the efficacy and mechanism of action of this compound are based on a single primary publication. As of now, there is a lack of independent, peer-reviewed studies that have replicated these findings. For this compound to be considered a viable candidate for further development, independent verification of its latency-reversing activity and its specific interaction with PKCδ is paramount.

Future research should focus on:

  • Replication Studies: Independent laboratories should conduct in vitro latency reversal assays using various cell line models and primary cells from HIV-infected individuals on antiretroviral therapy.

  • Specificity Profiling: The selectivity of this compound for different PKC isoforms needs to be thoroughly investigated to understand its potential for off-target effects.

  • Ex Vivo and In Vivo Studies: If in vitro results are confirmed, studies using ex vivo patient samples and appropriate animal models will be necessary to assess its efficacy and safety in a more physiological context.

  • Combination Studies: Investigating the synergistic effects of this compound with other classes of LRAs, such as HDAC inhibitors or BET inhibitors, could reveal more potent strategies for HIV-1 eradication.

References

Benchmarking HIV-1 Protease-IN-10 Against Current Clinical LRA Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for an HIV-1 cure is largely focused on the "shock and kill" strategy, which aims to reactivate the latent viral reservoir for subsequent elimination. This approach heavily relies on the efficacy and safety of Latency Reversing Agents (LRAs). This guide provides a comparative analysis of a novel investigational LRA, HIV-1 protease-IN-10, against a panel of current LRA candidates that have reached clinical investigation. The comparison is based on available in vitro experimental data, focusing on latency reversal potency and cytotoxicity.

Mechanism of Action: A Converging Pathway

This compound is a novel compound that has demonstrated HIV-1 latency reversing activity. Its mechanism of action is attributed to its ability to bind to the PKCδ C1b domain, suggesting its role as a Protein Kinase C (PKC) agonist.[1] The activation of the PKC signaling pathway is a well-established mechanism for inducing HIV-1 transcription from latency. Several clinical LRA candidates, such as bryostatin-1 and prostratin, also function through this pathway. Other clinical candidates employ different mechanisms, including histone deacetylase (HDAC) inhibition (e.g., vorinostat, panobinostat, romidepsin), bromodomain and extraterminal motif (BET) inhibition (e.g., JQ1), and disruption of other cellular pathways (e.g., disulfiram).

Quantitative Comparison of LRA Performance

To facilitate a direct comparison, the following tables summarize the in vitro potency and cytotoxicity of this compound and key clinical LRA candidates. The data is primarily derived from studies using the J-Lat model of HIV-1 latency, a Jurkat T-cell line containing an integrated, latent HIV-1 provirus with a GFP reporter for viral transcription.

Table 1: In Vitro Latency Reversal Potency of Selected LRAs in J-Lat Cell Lines

Latency Reversing Agent (LRA)LRA ClassLatency Reversal IC50/EC50 (µM)Cell Line Model
This compound PKC Agonist 0.22 (IC50) [1]Not Specified
Bryostatin-1PKC Agonist~0.00025 (EC50)[2]THP-p89
ProstratinPKC Agonist0.3 - 0.87 (EC50)[3]J-Lat, OM-10.1, U1, ACH-2
Ingenol-3-angelate (PEP005)PKC AgonistPotent reactivation reported[4][5]J-Lat
VorinostatHDAC Inhibitor~3.95 (EC50)[6]In vitro T-cell model
PanobinostatHDAC Inhibitor~0.01 (EC50)[6]In vitro T-cell model
RomidepsinHDAC Inhibitor~0.0045 (EC50)[6]In vitro T-cell model
JQ1BET Inhibitor~0.6 (EC50)[7]J-Lat
DisulfiramOtherEffective concentrations in µM range[8]Primary CD4+ T Cell Model

Note: IC50/EC50 values can vary depending on the specific J-Lat clone, experimental conditions, and assay used. Data presented here are for comparative purposes and are sourced from various studies.

Table 2: In Vitro Cytotoxicity of Selected LRAs

Latency Reversing Agent (LRA)Cell TypeCytotoxicity Metric (e.g., CC50)Key Findings
This compound Not SpecifiedData not available-
Bryostatin-1PBMCsReduced viability at higher concentrations[9]More toxic than prostratin and romidepsin in some assays.[9]
ProstratinPBMCsReduced viability at higher concentrations[9]-
Ingenol DibenzoateResting CD4+ T cellsLow toxicity profile[10]-
VorinostatJ-Lat 10.6 cellsDecreased viability at concentrations ≥ 1 µM[11]-
PanobinostatResting CD4+ T cellsConsistently induced significant apoptosis[10]More toxic than prostratin.[12]
RomidepsinPBMCsLess toxic than Bryostatin-1 and Prostratin[9]-
JQ1Primary CNS CellsNon-toxic at therapeutic concentrations[13]-
DisulfiramPrimary CNS CellsNon-toxic at therapeutic concentrations[13]-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of PKC Agonists in HIV-1 Latency Reversal

PKC_Pathway cluster_cell Latently Infected CD4+ T-Cell cluster_nucleus PKCa PKC Agonist (e.g., this compound, Bryostatin-1) PKC Protein Kinase C (PKC) PKCa->PKC activates IkappaB IκB PKC->IkappaB phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to HIV_LTR HIV-1 LTR Transcription HIV-1 Transcription HIV_LTR->Transcription activates

Caption: PKC agonist-mediated HIV-1 latency reversal pathway.

Experimental Workflow for a J-Lat Based Latency Reversal Assay

JLat_Workflow cluster_workflow J-Lat Latency Reversal Assay Workflow start Seed J-Lat Cells treat Treat with LRA (e.g., this compound) start->treat incubate Incubate (24-48h) treat->incubate analyze Analyze GFP Expression (Flow Cytometry) incubate->analyze results Quantify % of GFP-positive cells analyze->results

Caption: Workflow for assessing LRA activity using J-Lat cells.

Experimental Protocols

In Vitro HIV-1 Latency Reversal Assay using J-Lat Cells

This protocol is a generalized procedure based on common practices for evaluating LRAs in J-Lat cell lines.

  • Cell Culture: J-Lat cells (e.g., clones 6.3, 8.4, 9.2, or 10.6) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Setup: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells per well.

  • LRA Treatment: The test compound (e.g., this compound) and control LRAs (e.g., prostratin, vorinostat) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 to 48 hours at 37°C.

  • Analysis: The percentage of GFP-positive cells, indicating HIV-1 transcription, is quantified using a flow cytometer. The data is then analyzed to determine the EC50 (half-maximal effective concentration) for each compound.[7][12][14]

In Vitro Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a common method for assessing the toxicity of LRAs on primary cells.

  • PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LRA Treatment: PBMCs are treated with the test compound and control LRAs at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable method, such as:

    • Trypan Blue Exclusion: Live cells with intact membranes exclude the dye, while dead cells are stained blue. The percentage of viable cells is determined by counting under a microscope.

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

    • Flow Cytometry with Viability Dyes: Propidium iodide (PI) or 7-AAD staining can be used to identify dead cells by flow cytometry.

  • Data Analysis: The CC50 (half-maximal cytotoxic concentration) is calculated for each compound.[9][15]

Conclusion

This compound emerges as a promising LRA candidate operating through the well-validated PKC activation pathway. Its in vitro potency, as indicated by its IC50 value, is within the range of other PKC agonists that have been clinically tested. However, a comprehensive evaluation of its therapeutic potential necessitates further investigation, particularly regarding its cytotoxicity profile and performance in direct comparative studies against leading clinical LRA candidates. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies aimed at advancing novel LRAs towards clinical application in HIV-1 eradication strategies.

References

Navigating the Landscape of HIV-1 Protease Inhibitor Resistance: A Comparative Analysis with a Focus on Novel Compounds like HIV-1 protease-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the ongoing battle against HIV-1. While the specific resistance profile of the novel compound HIV-1 protease-IN-10 (CAS: 2982527-11-5) is not yet detailed in publicly available scientific literature, a comprehensive analysis of resistance to the broader class of HIV-1 protease inhibitors (PIs) provides a crucial framework for anticipating and evaluating its potential long-term efficacy.

This guide offers a comparative analysis of resistance mutations to well-characterized HIV-1 PIs, presenting quantitative data, detailing experimental protocols for resistance monitoring, and visualizing the molecular pathways and experimental workflows involved. This information serves as an essential resource for researchers working on the development and evaluation of new PIs like this compound.

The Mechanism of HIV-1 Protease Inhibitors and the Emergence of Resistance

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Protease inhibitors are designed to mimic the natural substrates of this enzyme, binding to its active site and blocking its function.[1][2] This results in the production of immature, non-infectious viral particles.[1]

However, the high mutation rate of HIV-1 allows for the rapid selection of drug-resistant variants. Resistance to PIs primarily arises from mutations within the protease gene itself.[3] These mutations can be broadly categorized as major or minor. Major mutations directly impact the binding of the inhibitor to the protease, while minor or accessory mutations often compensate for a loss of viral fitness caused by major mutations, improve the catalytic efficiency of the mutated protease, or further reduce inhibitor binding.[4]

Key Resistance Mutations and Cross-Resistance

Numerous mutations in the HIV-1 protease gene have been associated with resistance to various PIs. Some of the most significant mutations include those at positions like I50, I84, L76, and V32.[5][6][7][8] For instance, the I84V mutation is known to confer broad cross-resistance to multiple PIs.[3] The accumulation of multiple mutations can lead to high-level resistance, significantly compromising the effectiveness of therapy.[3][7]

The development of resistance often follows distinct evolutionary pathways. For example, in vitro selection studies with the potent inhibitor Darunavir have revealed two independent resistance pathways, one anchored by the I50V mutation and the other by the I84V mutation.[5][9] Understanding these pathways is crucial for designing next-generation inhibitors that can overcome existing resistance profiles.

Furthermore, resistance to PIs is not solely confined to the protease enzyme. Compensatory mutations can also arise in the Gag polyprotein cleavage sites, which can enhance the processing of these substrates by a drug-resistant protease, thereby restoring viral fitness.[3]

Quantitative Analysis of Resistance

The level of resistance conferred by specific mutations is typically quantified as a "fold change" in the 50% effective concentration (EC50) or the inhibitory constant (Ki) of a drug against a mutant virus or enzyme compared to the wild-type. The following tables summarize representative data for well-characterized PIs, illustrating the impact of various mutations.

Table 1: Fold Change in EC50 for Selected Protease Inhibitors Against Resistant HIV-1 Variants

Protease InhibitorMutation(s)Fold Change in EC50Reference
Lopinavir L76VSignificant increase[3]
Darunavir V32I, L33F, I54M, I84VHigh-level resistance[10]
ABT-378 I84V, L10F, M46I, T91S, V32I, I47V>300-fold[11]
Multiple PIs PR10x (10 mutations)13-16,000-fold worse inhibition[6][7]

Table 2: Kinetic Parameters of Resistant HIV-1 Protease Mutants

Protease MutantCatalytic Efficiency (% of Wild-Type)InhibitorKi (fold increase vs. Wild-Type)Reference
V82S 2-20%--[12]
G48V 50-80%--[12]
PR10x ~33%Darunavir, Lopinavir2-3 orders of magnitude worse[6][7]

Experimental Protocols for Assessing Resistance

The identification and characterization of resistance mutations rely on established experimental protocols.

In Vitro Selection of Resistant Viruses

This method involves culturing HIV-1 in the presence of a PI and gradually increasing the drug concentration over time. This selective pressure forces the evolution of resistant viral strains.

  • Cell Culture: A suitable cell line, such as MT-4 cells, is infected with a wild-type HIV-1 strain (e.g., NL4-3).[11]

  • Drug Escalation: The virus is passaged in the presence of the PI, with the concentration of the inhibitor incrementally increased with each passage.[11][13]

  • Monitoring: Viral replication is monitored at each passage, typically by measuring p24 antigen levels in the culture supernatant.

  • Genotypic Analysis: Once significant resistance is observed, the protease-coding region of the viral genome is sequenced to identify the mutations that have arisen.[11]

Genotypic Resistance Testing

This is a common clinical and research tool used to identify known resistance-associated mutations in a patient's viral population.

  • Sample Collection: Plasma is collected from an HIV-1 infected individual.

  • RNA Extraction and PCR: Viral RNA is extracted from the plasma and the protease gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Sequencing: The amplified DNA is sequenced, and the resulting sequence is compared to a wild-type reference to identify mutations.[14]

Phenotypic Resistance Testing

This assay directly measures the susceptibility of a patient's virus to a panel of drugs.

  • Virus Isolation or Recombinant Virus Construction: Virus is either isolated from the patient's plasma or a recombinant virus is created containing the patient's protease gene.

  • Drug Susceptibility Assay: The virus is cultured in the presence of serial dilutions of different PIs.

  • EC50 Determination: The concentration of the drug required to inhibit viral replication by 50% (EC50) is determined. The fold change in EC50 compared to a reference wild-type virus indicates the level of resistance.[14]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed.

cluster_0 HIV-1 Life Cycle & Protease Inhibition HIV-1 Polyproteins HIV-1 Polyproteins HIV-1 Protease HIV-1 Protease HIV-1 Polyproteins->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Non-infectious Virion Non-infectious Virion HIV-1 Protease->Mature Viral Proteins HIV-1 Protease->Non-infectious Virion Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Inhibition

Figure 1. Mechanism of HIV-1 protease inhibition.

cluster_1 Development of Protease Inhibitor Resistance Wild-Type Virus Wild-Type Virus Drug Pressure (PI) Drug Pressure (PI) Wild-Type Virus->Drug Pressure (PI) Protease Gene Mutations Protease Gene Mutations Drug Pressure (PI)->Protease Gene Mutations Resistant Virus Resistant Virus Protease Gene Mutations->Resistant Virus Reduced Viral Fitness Reduced Viral Fitness Resistant Virus->Reduced Viral Fitness Compensatory Mutations (Gag) Compensatory Mutations (Gag) Reduced Viral Fitness->Compensatory Mutations (Gag) Fit, Resistant Virus Fit, Resistant Virus Compensatory Mutations (Gag)->Fit, Resistant Virus

Figure 2. Pathway to high-level PI resistance.

cluster_2 Experimental Workflow for Resistance Analysis In Vitro Selection In Vitro Selection Genotypic Analysis (Sequencing) Genotypic Analysis (Sequencing) In Vitro Selection->Genotypic Analysis (Sequencing) Patient Samples Patient Samples Patient Samples->Genotypic Analysis (Sequencing) Phenotypic Analysis (EC50) Phenotypic Analysis (EC50) Patient Samples->Phenotypic Analysis (EC50) Identification of Resistance Mutations Identification of Resistance Mutations Genotypic Analysis (Sequencing)->Identification of Resistance Mutations Quantification of Resistance Quantification of Resistance Phenotypic Analysis (EC50)->Quantification of Resistance

Figure 3. Workflow for resistance characterization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of HIV-1 Protease-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds such as HIV-1 protease-IN-10 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Chemical and Safety Data

Data Point Value
Molecular Formula C17H16BrClN2O4S
Molar Mass 459.74 g/mol
Recommended Disposal Approved waste disposal plant[2]
Waste Classification Potentially hazardous material

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound and associated materials. This procedure is based on general laboratory safety guidelines for chemical and potentially infectious waste. Always consult and adhere to your institution's specific safety protocols and local, regional, and national regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container. This container should be leak-proof and have a secure lid.

  • Liquid Waste: Dispose of solutions containing this compound into a designated, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: Any contaminated sharps, such as needles or blades, must be disposed of in a designated sharps container.

3. Decontamination of Work Surfaces:

  • After handling the compound, thoroughly decontaminate all work surfaces. Use an appropriate disinfectant, such as a 10% bleach solution, with a suitable contact time to ensure inactivation of any potential biological activity[3].

4. Waste Container Management:

  • Keep hazardous waste containers securely closed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure all waste is properly labeled with the contents and associated hazards. The precautionary statement to "Dispose of contents/ container to an approved waste disposal plant" should be followed[2].

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Collect the absorbent material and dispose of it as hazardous solid waste[3].

  • Decontaminate the spill area thoroughly.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_decon Decontamination & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle this compound A->B C Segregate Waste B->C G Decontaminate Work Surfaces B->G D Solid Waste (Gloves, Tubes, etc.) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Sharps Waste (Needles, etc.) C->F Sharps H Store Waste in Designated Secondary Containment G->H I Contact Institutional EHS or Licensed Contractor H->I J Properly Labeled Waste for Pickup I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: Essential Safety and Handling Protocols for HIV-1 Protease-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling HIV-1 protease-IN-10 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. This guide provides essential, actionable information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Given that this compound is a potent pharmaceutical compound, it requires careful handling to prevent exposure. While a specific Safety Data Sheet (SDS) for this novel inhibitor is not publicly available, the following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs) and HIV-related materials in a laboratory setting.[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

The primary goal of PPE is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, ingestion, or skin contact. The recommended PPE for handling this compound is outlined below.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and allows for safe removal of the outer layer in case of contamination.[2]
Lab Coat Disposable, long-sleeved, with knit cuffsProtects skin and personal clothing from splashes and contamination. Must be changed regularly and immediately after a spill.[3][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and aerosols.[5]
Respiratory Protection N95 respirator or higher (e.g., PAPR)Essential for handling the compound in powdered form to prevent inhalation of airborne particles.[3][6][7]
Additional Protection Disposable "bunny suit" coveralls and face shieldRecommended for procedures with a high risk of splashing or aerosol generation.[3]

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is critical for minimizing exposure and ensuring the integrity of the experiment. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a controlled work area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe 1. weigh_compound Weigh compound in a chemical fume hood or glove box gather_ppe->weigh_compound 2. dissolve Dissolve compound in appropriate solvent weigh_compound->dissolve 3. perform_exp Perform experimental procedures dissolve->perform_exp 4. decontaminate_surfaces Decontaminate work surfaces with an appropriate disinfectant perform_exp->decontaminate_surfaces 5. dispose_waste Segregate and dispose of waste according to institutional guidelines decontaminate_surfaces->dispose_waste 6. remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe 7. wash_hands Wash hands thoroughly remove_ppe->wash_hands 8.

Figure 1. A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Method
Sharps (needles, scalpels)Puncture-resistant, labeled sharps containerFollow institutional guidelines for hazardous sharps waste. Do not recap, bend, or break needles.[2][8]
Contaminated Solids (gloves, lab coats, pipette tips)Labeled biohazard bagAutoclave if biologically contaminated, followed by incineration or as per institutional hazardous chemical waste procedures.[4]
Liquid Waste (solvents with the compound)Sealed, labeled hazardous waste containerDispose of through the institution's chemical waste management program. Avoid mixing with incompatible chemicals.[9]

Experimental Protocol Considerations: HIV-1 Protease Inhibition Assay

A common application for a compound like this compound is in an enzyme inhibition assay. The following provides a generalized methodology for such an experiment.

Generalized Fluorometric HIV-1 Protease Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer as specified by the kit or literature.

    • Reconstitute the HIV-1 protease enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add the diluted inhibitor solutions.

    • Add the HIV-1 protease enzyme to each well (except for the no-enzyme control) and incubate for a specified time at the optimal temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value of this compound.

cluster_protocol Inhibition Assay Workflow prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Add inhibitor dilutions to wells) prep_reagents->plate_setup add_enzyme Add HIV-1 Protease (Incubate) plate_setup->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate read_plate Measure Fluorescence add_substrate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data

Figure 2. A typical experimental workflow for an HIV-1 protease inhibition assay.

By adhering to these safety and logistical guidelines, research institutions can foster a secure environment for the development of novel therapeutics while prioritizing the well-being of their scientific staff.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.